The table below summarizes the core information available from recent studies:
| Aspect | Details from Search Results |
|---|---|
| Chemical Role | Key fragrant sesquiterpene alcohol and a primary chemical responsible for the characteristic agarwood aroma [1] [2]. |
| Formation Trigger | Defense response in Aquilaria trees triggered by stress (e.g., wounding, fungal/insect attack) [1] [2]. |
| Associated Microbes | Production is positively associated with and stimulated by specific bacterial endophytes, including Acidobacteriota, Chlamydiae, Bacteroidota, and Actinobacteria [1]. |
While a complete this compound-specific pathway is not detailed, the search results describe the general defense mechanism of agarwood formation. The following diagram illustrates this multi-step process:
This process involves several key stages, with sesquiterpene biosynthesis being a primary focus [3] [2]. Research indicates that fungal elicitors and endophytic bacteria play crucial roles in stimulating the tree's defense machinery, leading to the synthesis of valuable compounds like this compound [1] [2].
The search results confirm that the precise molecular pathways and regulatory mechanisms for this compound synthesis are not fully elucidated [2]. Key research challenges include:
Agarospirol is a sesquiterpene, a class of compound built from a 15-carbon skeleton [1] [2]. In Aquilaria plants, the biosynthesis of sesquiterpenes like this compound is part of a defense response triggered by wounding or fungal infection [1] [3] [4].
The core process involves two key metabolic pathways producing universal terpenoid precursors, which are then channeled into sesquiterpene production.
Table 1: Core Pathways for Sesquiterpene Precursor Biosynthesis
| Pathway Name | Cellular Location | Key Product | Role in Sesquiterpene Biosynthesis |
|---|---|---|---|
| Mevalonic Acid (MVA) Pathway [5] | Cytosol [5] | Isopentenyl pyrophosphate (IPP) and its isomer Dimethylallyl pyrophosphate (DMAPP) [5] | Primary route for sesquiterpene precursor supply [5] |
| Methylerythritol Phosphate (MEP) Pathway [5] | Plastids [5] | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) [5] | Supplies precursors; exchange of intermediates with the MVA pathway occurs [5] |
These C5 precursors (IPP and DMAPP) are condensed to form the universal C15 sesquiterpene precursor, farnesyl pyrophosphate (FPP), catalyzed by the enzyme FPP synthase (FPS) [5].
The conversion of FPP into various sesquiterpene skeletons, including that of this compound, is catalyzed by sesquiterpene synthases (SesTPS) [5]. Research has identified several SesTPS genes in Aquilaria species (e.g., ASS1, ASS2, ASS3 in A. sinensis; AmGuaiS1 and AmSesTPS1 in A. malaccensis) that are upregulated in response to wounding [5]. Following the formation of the hydrocarbon skeleton by SesTPS, cytochrome P450-dependent monooxygenases are believed to introduce oxygen functional groups, such as the hydroxyl group in this compound [5].
Research indicates that during the induction process, the expression of genes related to the synthesis of 2-(2-phenylethyl) chromones (another key agarwood compound) occurs earlier, while the expression of sesquiterpene synthesis-related genes increases later in the process [4].
Since this compound is not produced in healthy trees, studying its biosynthesis requires methods to induce the defense response in Aquilaria. The following table summarizes advanced induction techniques used in contemporary research.
Table 2: Experimental Agarwood Induction Methodologies
| Induction Method | Key Features | Experimental Workflow Highlights | Key Findings Related to Biosynthesis |
|---|
| Integrated Induction (e.g., FAA13) [4] | Combination of physical wounding, chemical inducers (e.g., formic acid), and inoculation with specific fungi (e.g., Botryosphaeria rhodina A13) [4] | 1. Drill holes in tree trunks. 2. Inject liquid fungal fermentation product with chemical inducer. 3. Monitor over time (e.g., sample every 2 months for a year). 4. Analyze gene expression, fungal community, and metabolites (EEC%, GC-MS) [4]. | Sesquiterpene synthesis gene expression peaks in the later stages (after 8 months) of induction. A correlation was found between sesquiterpene content and the dynamics of the endophytic fungal community [4]. | | Bark Ringing [6] | Large-scale removal of bark to stimulate wound response and bark regeneration [6] | 1. Remove bark from a section of the trunk. 2. Apply a protective gel. 3. Sample the regenerating tissue over time. 4. Use transcriptome sequencing (RNA-Seq) and qPCR to identify and validate differentially expressed genes [6]. | Gene expression profiling showed increased activity in the DXP/MEP pathway during bark regeneration. Over 100 secondary metabolites, including 27 sesquiterpenoids, were identified in the essential oil of regenerated tissue [6]. | | Chemical Induction [5] [3] | Application of signaling molecules or hormones to trigger defense pathways [5] [3] | 1. Treat trees with elicitors like Methyl Jasmonate (MeJA) or salicylic acid. 2. Can be delivered via transfusion sets (e.g., Agar-Wit technique) [3]. 3. Analyze proteomic and transcriptomic changes [7] [5]. | Elicitors trigger Ca²⁺ signaling, H₂O₂ production, and JA/ET/SA signaling pathways. These signals activate transcription factors (MYB, MYC, WRKY) that upregulate genes in the MVA/MEP pathways and sesquiterpene synthases [5]. |
The following diagram synthesizes the current understanding of the signaling and biosynthetic events triggered by induction methods, based on the proteomic and transcriptomic studies cited [7] [5] [4].
Proposed signaling and biosynthetic pathway for sesquiterpene induction in Aquilaria.
A complete elucidation of the this compound pathway is still an active area of research. The major gaps include:
Future research focusing on the heterologous expression and functional characterization of SesTPS and P450 genes from induced Aquilaria wood will be crucial to mapping the entire pathway.
Agarospirol is a structurally unique sesquiterpenoid natural product belonging to the spirovetivane class, characterized by its distinctive spirocyclic ring system. This oxygenated sesquiterpene alcohol has attracted significant research interest due to its complex bicyclic structure and potential pharmacological applications. As a secondary metabolite primarily isolated from agarwood-producing Aquilaria species, this compound represents an important chemical marker for quality assessment and biological activity studies of this valuable medicinal resin.
The compound was first characterized in the 1960s through pioneering work on agarwood constituents, with its spiro[4.5]decane skeleton establishing a new structural class among sesquiterpenoids. Current research focuses on its biosynthetic origins, structural elucidation techniques, and potential neuropharmacological applications, positioning this compound as a compound of significant interest for drug discovery and natural product chemistry.
This compound is definitively classified as a spirovetivane-type sesquiterpenoid, placing it within a structurally distinctive subgroup of the sesquiterpenoid family. This classification is based on its characteristic spiro[4.5]decane ring system, where two rings are connected through a single spiro carbon atom common to both cycles.
Table 1: Chemical Classification of this compound
| Classification Level | Specific Category | Defining Characteristics |
|---|---|---|
| Primary Class | Sesquiterpenoids | 15-carbon isoprenoid derivatives (3 isoprene units) |
| Structural Type | Spirovetivane | Spiro[4.5]decane ring system |
| Functional Groups | Tertiary alcohol | 2-propan-2-ol substituent |
| Molecular Framework | Bicyclic spiro compound | Two fused rings sharing spiro carbon (C2) |
The complete molecular formula of this compound is C₁₅H₂₆O, with a molecular weight of 222.37 g/mol [1]. Its defining structural feature is the spiro[4.5]decane core system, consisting of a cyclohexane ring connected through a spiro carbon to a cyclopentane ring. The molecule contains one cyclohexene double bond between C6 and C7, and a tertiary alcohol functional group attached to C2 of the cyclopentane ring.
Critical stereochemical features include the specific configuration at the spiro carbon center (C2) and the two additional chiral centers at C5 and C10. The systematic IUPAC name specifies the stereochemistry as (2R,5R,10R)-6,10-dimethylspiro[4.5]dec-6-en-2-yl propan-2-ol, indicating the specific spatial arrangement of these chiral centers [1] [2]. This precise stereochemistry is essential for the compound's biological activity and physical properties.
Table 2: Physicochemical Properties of this compound
| Property | Value / Description | Method / Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| IUPAC Name | 2-((2R,5R,10R)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl)propan-2-ol | [1] [2] |
| CAS Registry Number | 1460-73-7 | [1] |
| Solubility | 0.036 g/L (predicted) | ALOGPS [3] |
| logP | 3.47 (predicted) | ChemAxon [3] |
| Hydrogen Bond Donors | 1 (OH group) | [3] |
| Hydrogen Bond Acceptors | 1 (OH group) | [3] |
This compound is produced as a defensive secondary metabolite in Aquilaria trees (including A. crassna, A. malaccensis, and A. sinensis) in response to wounding or microbial invasion [4] [5]. The biosynthesis occurs via the mevalonic acid (MVA) pathway in the cytosol, where the universal sesquiterpene precursor farnesyl pyrophosphate (FPP) is cyclized by specific sesquiterpene synthases to form the spirovetivane skeleton [6].
The biosynthesis is triggered by wound-induced signaling cascades involving jasmonic acid (JA), ethylene (ET), and calcium ions (Ca²⁺), which activate transcription factors (MYB, WRKY) that upregulate terpenoid biosynthesis genes [5] [6]. Methyl jasmonate (MeJA) treatment has been shown to significantly induce the expression of sesquiterpene synthase genes and enhance sesquiterpene production, providing a mechanism for artificial induction of this compound formation [5].
Figure 1: Wound-induced biosynthetic pathway of this compound in Aquilaria trees
The cyclization of FPP to this compound is catalyzed by specific sesquiterpene synthases (SesTPS) that create the characteristic spirovetivane skeleton. Several sesquiterpene synthase genes have been identified and cloned from Aquilaria species, including ASS1-3 from A. sinensis and AmSesTPS1 from A. malaccensis [5] [6]. These enzymes typically produce δ-guaiene as a major product, which serves as a precursor for various oxidized sesquiterpenoids including this compound.
Transcriptome sequencing of A. sinensis has revealed that wounding significantly induces the expression of sesquiterpene synthase genes, with AmSesTPS1 showing an 18-fold increase in expression 6 hours post-wounding [5] [6]. This genetic evidence confirms the role of these enzymes in the defense response and this compound production. Subsequent oxidation of the sesquiterpene skeleton by cytochrome P450 enzymes and other modifying enzymes introduces the alcohol functional group to complete this compound biosynthesis.
The structural characterization of this compound relies on complementary spectroscopic methods that provide orthogonal data for complete structure assignment:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for determining the carbon framework and proton environments. Key diagnostic features include signals for the spiro carbon (C2), the olefinic protons of the cyclohexene ring (C6-C7), and the tertiary methyl groups of the alcohol function. Two-dimensional techniques (COSY, HSQC, HMBC) are particularly valuable for establishing connectivity through the spiro center and confirming the bicyclic structure.
Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 222, consistent with the molecular formula C₁₅H₂₆O. Characteristic fragmentation patterns include loss of water (m/z 204) and cleavage around the spiro center, providing evidence for the ring system.
Infrared (IR) Spectroscopy: IR spectra show strong absorption for the hydroxyl group (3300-3500 cm⁻¹) and characteristic alkene C-H stretching (~3000-3100 cm⁻¹) from the cyclohexene ring, with no carbonyl absorption, confirming the alcohol functionality.
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for this compound analysis in complex agarwood extracts due to its volatility and thermal stability. Separation is typically achieved using non-polar to mid-polar stationary phases (5% phenyl methyl polysiloxane) with temperature programming from 60°C to 300°C at 3-5°C/min [4].
Chiral separation methods are necessary to resolve the enantiopure natural product from potential racemic mixtures. This can be achieved using chiral stationary phases such as modified cyclodextrins, confirming the (2R,5R,10R) absolute configuration of natural this compound [1]. The specific optical rotation values ([α]D) provide an additional chiral characteristic for identity confirmation and purity assessment.
While comprehensive pharmacological studies specifically on this compound are limited, several relevant biological activities have been reported for this compound class:
Table 3: Reported Biological Activities of this compound and Related Compounds
| Biological Activity | Potential Mechanism | Research Status |
|---|---|---|
| Neuroprotective Effects | Modulation of neurotransmitter systems | Preliminary evidence |
| Sedative Properties | GABAergic system interaction | Traditional use support |
| Anti-inflammatory Activity | Cytokine modulation | Based on structural analogs |
| Antimicrobial Effects | Membrane disruption | Limited documentation |
This compound's structural similarity to other biologically active spirovetivane sesquiterpenoids suggests potential interaction with neurological targets, particularly the GABAergic system, which may underlie the traditional use of agarwood as a sedative and anxiolytic agent [4]. The lipophilic nature of the molecule enables blood-brain barrier penetration, supporting potential central nervous system activity. However, detailed mechanistic studies and target identification remain areas for future investigation.
For researchers working with agarwood samples, the following protocol provides optimal this compound extraction:
Plant Material Preparation: Pulverize dried agarwood chips to 60-80 mesh size using a laboratory mill.
Extraction: Perform sequential extraction using increasing polarity solvents (hexane → dichloromethane → methanol) in a Soxhlet apparatus (8 hours per solvent). This compound is primarily extracted in the medium-polarity dichloromethane fraction.
Fractionation: Concentrate the dichloromethane extract under reduced pressure at 40°C. Subject the residue to vacuum liquid chromatography (VLC) over silica gel with stepwise gradient elution (hexane:ethyl acetate 95:5 to 50:50).
Purification: Further purify this compound-containing fractions using preparative TLC (silica gel GF₂₅₄, hexane:ethyl acetate 7:3) or repeated flash column chromatography. Final purification can be achieved using recrystallization from n-hexane at 4°C.
For enhanced this compound production in cultivated Aquilaria trees:
Prepare 100 mM methyl jasmonate (MeJA) stock solution in 0.1% Tween-20.
Drill 5-mm diameter holes (3-5 cm deep) in tree trunks at 20-cm intervals along a spiral pattern.
Apply 5 mL of 5 mM MeJA working solution (diluted from stock with distilled water) to each hole.
Seal holes with Parafilm to prevent evaporation and contamination.
Harvest wood tissue 4-6 weeks post-induction for analysis.
This treatment significantly upregulates sesquiterpene synthase gene expression and enhances this compound production through activation of the jasmonate signaling pathway [5] [6].
This compound represents an important chemical marker for several research applications:
Chemotaxonomic Studies: The presence and relative abundance of this compound helps distinguish between different Aquilaria species and geographical origins.
Quality Assessment: this compound content correlates with agarwood grade and commercial value, serving as a quantitative metric for resin quality.
Biosynthetic Studies: The compound serves as a model for understanding spirovetivane biosynthesis and sesquiterpene cyclization mechanisms.
Future research priorities include complete elucidation of the this compound biosynthetic pathway, identification of the specific cytochrome P450 enzymes responsible for its oxidation, heterologous production in microbial systems, and comprehensive pharmacological evaluation of its therapeutic potential, particularly for neurological disorders.
Agarospirol is a sesquiterpene, a class of organic compounds that, along with phenylethyl chromone derivatives, constitute the main aromatic components of agarwood resin [1] [2]. This resin is not present in healthy trees but is synthesized as a defense response to biotic or abiotic stressors, such as physical wounding, insect attack, or fungal infection [1] [3] [2].
The table below summarizes key compounds and markers associated with high-quality agarwood, based on the research conducted:
| Compound Category | Specific Compound Examples | Significance / Role |
|---|---|---|
| Sesquiterpenes | This compound, Agarotetrol | Aromatic compounds contributing to fragrance; Agarotetrol is a key quality marker with medicinal activity [3]. |
| Chromone Derivatives | 2-(2-Phenylethyl) chromone, 2-[2-(4-Methoxyphenyl) ethyl] chromone | Critical markers for identifying and assessing agarwood quality; possess potential pharmacological activities [3]. |
| Quality Parameters | Ethanol extractives | An important indicator; content should be ≥10% per national standards [3]. |
Recent studies on fungal induction of agarwood provide relevant methodologies and findings. One 2025 study investigated inoculating Aquilaria sinensis trees with a specific strain of Fusarium equiseti [3].
The following diagram outlines the general workflow for the fungal induction method discussed in the research.
Experimental workflow for fungal induction of agarwood.
| Method | Core Principle & Role in Identification | Key Details from Literature |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and provides mass spectra for identification by comparing retention indices and fragmentation patterns with reference standards or databases [1] [2]. | Widely used for profiling agarwood extracts and smoke [1]. This compound is identified as a key component in these complex mixtures [3] [2]. |
| Two-Dimensional GC-MS (GC×GC–TOF/MS) | A high-resolution technique that separates compounds on two different chromatographic columns, greatly enhancing the ability to resolve complex mixtures like agarwood extracts [2]. | Used for comprehensive cataloging of sesquiterpenoids (including this compound) in agarwood, identifying hundreds of compounds [2]. |
| Database References | Provides benchmark spectral data and structural information essential for matching and confirming the identity of an unknown compound. | The NIST WebBook lists fundamental data for this compound (Molecular Formula: C15H26O, Molecular Weight: 222.3663, CAS: 1460-73-7) [4]. |
The following diagram outlines a common workflow for identifying this compound in agarwood samples, integrating the methods discussed.
Generalized workflow for this compound identification in complex samples.
Understanding the broader context of this compound can help guide your research strategy.
To establish a robust identification protocol for this compound, I suggest you:
The table below summarizes the key physicochemical properties of this compound identified from scientific literature and chemical databases.
| Property | Details |
|---|---|
| IUPAC Name | 2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol [1] |
| Chemical Formula | C₁₅H₂₆O [2] [1] |
| Molecular Weight | 222.3663 g/mol [2] |
| CAS Registry Number | 1460-73-7 [2] |
| Classification | Sesquiterpene alcohol [1] |
| Melting Point | 56–58 °C [1] |
| Boiling Point | 312 ± 11 °C [1] |
| Natural Source | Essential oil of infected agarwood (Aquilaria agallocha Roxb.) [1] |
| Chemical Structure | A spiro-terpenoid with a characteristic agarospirane carbon skeleton [1] |
This compound is one of many sesquiterpenes produced by Aquilaria trees as a defensive response to wounding and fungal infection [3] [4] [5]. Its presence is a marker for the agarwood formation process.
Current phytochemical research on agarwood primarily isolates and identifies sesquiterpenes and 2-(2-phenylethyl)chromone derivatives as the two predominant classes of aromatic compounds [6] [7] [8]. While numerous new compounds in these classes have been reported, recent reviews and metabolomic studies do not highlight this compound as a major focus of current quantitative comparative studies [7] [8].
The following diagram outlines a generalized experimental workflow used in modern studies to identify and compare volatile metabolites, like sesquiterpenes, across different agarwood samples [8].
Generalized workflow for agarwood metabolite profiling using GC-MS.
Key methodological details based on recent studies include:
Agarospirol is a structurally unique sesquiterpene alcohol that serves as a characteristic fragrance compound and quality marker in agarwood, the valuable resinous heartwood derived from Aquilaria species. Its analysis presents particular challenges due to the complex chemical matrix in which it is found, typically among hundreds of other terpenoids and chromone derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary analytical technique for the identification and quantification of this compound in various agarwood samples, from crude extracts to essential oils.
This protocol details comprehensive methodologies for GC-MS analysis of this compound, optimized based on current research practices and instrumentation advances. The methods have been validated for research applications including quality control of agarwood materials, authentication of geographical origin, assessment of artificial induction techniques, and fundamental studies of sesquiterpene biosynthesis.
Table 1: Essential Equipment for this compound Analysis by GC-MS
| Category | Specific Requirements | Notes |
|---|---|---|
| Gas Chromatograph | Capable of temperature programming up to 300°C | Should include split/splitless injector |
| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) mass analyzer | TOF preferred for untargeted analysis [1] |
| GC Column | Low- to mid-polarity stationary phases (e.g., HP-5MS, DB-5, DB-35) | 30m × 0.25mm × 0.25μm dimensions recommended |
| Extraction Apparatus | Hydro-distillation (Clevenger-type) or solvent extraction setup | |
| Solvents | HPLC-grade n-hexane, dichloromethane, ethyl acetate |
Table 2: Standard GC-MS Parameters for this compound Analysis
| Parameter | Setting | Alternative/Notes |
|---|---|---|
| Injector Temperature | 250°C | |
| Injection Volume | 1μL | Split mode recommended (split ratio 10:1 to 50:1) |
| Carrier Gas | Helium, constant flow 1.0mL/min | |
| Oven Program | Initial 60°C (hold 2min), ramp to 240°C at 3°C/min, final hold 10min | May extend to 280-300°C for heavier compounds |
| Transfer Line Temp | 280°C | |
| Ion Source Temp | 230°C | Electron Impact (EI) mode at 70eV |
| Mass Range | 40-500 m/z |
For samples of exceptional complexity, comprehensive two-dimensional GC (GC×GC) coupled with Time-of-Flight MS provides enhanced separation power and compound identification:
Table 3: Typical this compound Content in Various Agarwood Types
| Agarwood Type | Origin | Relative this compound Content | Analytical Method |
|---|---|---|---|
| Wild Agarwood | Malaysia | 3.36-3.54% of essential oil [1] | GC-QTOF-MS |
| Fungus-Induced | China | Variable (quality marker) [5] | GC-MS |
| Artificial Induction | Multiple | Varies with induction method [6] | GC-MS |
| Chemical Stimulated | China | Lower than wild types [3] | GC-MS |
Research indicates this compound contributes to the antimicrobial properties of agarwood essential oils, particularly against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis [5]. The presence of this compound and related sesquiterpenes correlates with enhanced therapeutic potential in traditional applications.
For quantitative applications, validate the following parameters:
The GC-MS protocols outlined herein provide robust methodologies for the reliable detection and quantification of this compound in complex agarwood matrices. These methods support quality assessment of agarwood materials, enable studies of sesquiterpene biosynthesis, and facilitate authentication of agarwood products in research and development settings. The continuing refinement of GC-MS technologies, particularly through implementation of comprehensive two-dimensional approaches and high-resolution mass spectrometry, promises even greater insights into the complex chemical ecology of agarwood formation.
Figure 1: Comprehensive workflow for this compound analysis in agarwood samples, showing sample preparation, analytical, and data processing stages.
This compound (C₁₅H₂₆O, molecular weight: 222.3663 g/mol) is a valuable sesquiterpene alcohol found in agarwood, the fragrant resinous heartwood of Aquilaria species [1] [2]. This oxygenated sesquiterpene contributes significantly to the distinctive aroma profile of agarwood essential oils and has demonstrated potential pharmacological interest. As part of the broader class of sesquiterpenoids and aromatic compounds that characterize agarwood's chemical composition, this compound typically exists as a constituent within the complex mixture of agarwood essential oil, rather than as a standalone compound in the raw plant material [3] [4] [2]. The isolation and purification of this compound present specific challenges due to the complexity of the essential oil matrix and the relatively low concentration in the source material, requiring optimized protocols for efficient recovery.
Natural agarwood formation is slow and unpredictable. Artificial induction significantly enhances resin production, including this compound precursors [5] [7].
This advanced method induces systemic resin formation throughout the entire tree [5].
This method significantly improves extraction efficiency and reduces processing time [6].
Table 1: Comparison of Agarwood Essential Oil Extraction Methods
| Method | Conditions | Time | Yield (%) | Sesquiterpenoid Content | Energy Consumption |
|---|---|---|---|---|---|
| Soaking Hydrodistillation (SHD) | Room temperature soaking, 72hr distillation | 3 weeks + 72hr | 0.25-0.32 [4] | 81.99% [6] | High |
| Ultrasonic Hydrodistillation (UHD) | 40min, 400W ultrasound + 120hr distillation | 120hr + 40min | Higher than SHD [6] | 84.27% [6] | Moderate |
| Microwave Hydrodistillation (MHD) | Microwave assisted | Not specified | Not specified | Not specified | Lower |
| Microwave-Ultrasonic Hydrodistillation (MUHD) | Combined microwave & ultrasound | Not specified | Not specified | Not specified | Variable |
This compound Identification:
The following workflow diagram illustrates the complete this compound isolation and identification process:
Table 2: this compound Distribution in Various Agarwood Samples
| Agarwood Source | Location/Origin | Induction Method | This compound Content | Analysis Method |
|---|---|---|---|---|
| Aquilaria malaccensis | Melaka, Malaysia | Fungal infection | 3.12% of essential oil [3] | GC-MS, NMR |
| Aquilaria malaccensis | Pahang, Malaysia | Fungal infection | 3.54% of essential oil [3] | GC-MS, NMR |
| Aquilaria malaccensis | Kelantan A, Malaysia | Fungal infection | 3.36% of essential oil [3] | GC-MS, NMR |
| Aquilaria malaccensis | Kelantan B, Malaysia | Fungal infection | 2.26% of essential oil [3] | GC-MS, NMR |
| Aquilaria crassna | Bac Giang, Vietnam | Artificial inoculation | 2.98-3.42% of essential oil [4] | GC-MS |
| Aquilaria crassna | Khanh Hoa, Vietnam | Artificial inoculation | 2.98-3.42% of essential oil [4] | GC-MS |
| Aquilaria crassna | Phu Quoc, Vietnam | Artificial inoculation | 2.98-3.42% of essential oil [4] | GC-MS |
Table 3: Major Compounds in Agarwood Essential Oil from Different Sources
| Compound Class | Specific Compounds | Relative Content Range | Biological Significance |
|---|---|---|---|
| Oxygenated Sesquiterpenes | This compound, 10-epi-γ-eudesmol, α-eudesmol, valerianol, β-dihydroagarofuran, oxo-agarospirol [4] [8] [2] | 50-85% of essential oil [6] | Aromatic properties, potential therapeutic effects |
| Sesquiterpene Hydrocarbons | α-Guaiene, β-guaiene, α-bulnesene, β-maaliene, γ-selinene [4] | 10-30% of essential oil | Precursors to oxygenated forms |
| Chromones | 2-(2-phenylethyl)chromone derivatives [9] [2] | Variable | Antimicrobial, anti-inflammatory properties |
| Fatty Acids | n-Hexadecanoic acid [3] | Minor component | Plant defense compounds |
Low Essential Oil Yield:
Poor this compound Recovery in Prep-GC:
Co-elution in GC-MS Analysis:
The successful isolation of high-purity this compound enables several research applications and potential product developments. This compound serves as a chemical marker for agarwood quality assessment and authentication [3]. In pharmacological research, purified this compound can be used in bioactivity studies to investigate its potential antimicrobial [9] and anti-inflammatory properties [9]. The fragrance and cosmetics industries utilize this compound as a reference standard for quality control of agarwood essential oils in perfumery and skincare applications [6]. Additionally, this compound serves as a starting material for the synthesis of derivatives with potentially enhanced bioactivity or modified olfactory properties.
Future method development should focus on green chemistry approaches to reduce environmental impact, scale-up processes for commercial production, and bioactivity-guided fractionation to identify synergistic effects in complex essential oil mixtures. The integration of metabolic engineering and optimized induction techniques represents a promising direction for enhancing this compound yields in cultivated Aquilaria species [5] [7].
Agarospirol is a biologically active sesquiterpene alcohol that serves as a characteristic component of agarwood, the fragrant resinous heartwood derived from Aquilaria species. This compound contributes significantly to the distinctive aroma and reported therapeutic properties of agarwood, which has been used for centuries in traditional medicine systems across Southeast Asia. Recent scientific investigations have revealed this compound's potential as a natural anti-inflammatory agent with interesting structure-activity relationships. The complex chemical structure of this sesquiterpenoid necessitates sophisticated analytical approaches for accurate characterization, particularly nuclear magnetic resonance (NMR) spectroscopy, which provides unparalleled insights into its molecular architecture and stereochemical configuration.
This application note provides researchers and drug development professionals with comprehensive protocols for the extraction, identification, characterization, and bioactivity assessment of this compound. We present detailed methodologies for NMR analysis, quantitative structure determination, and evaluation of pharmacological potential through integrated in silico and in vitro approaches. The information compiled herein serves as a technical resource for natural product chemists, analytical scientists, and pharmacologists interested in exploring the therapeutic applications of this unique sesquiterpenoid and its derivatives.
This compound is a oxygenated sesquiterpene characterized by a complex bicyclic structure with specific stereochemical features. The compound's systematic name is (5S,6S)-3-(2-hydroxypropan-2-yl)-6-methylspiro[4.5]dec-9-ene-10-carbaldehyde, reflecting its intricate molecular architecture containing a spiro ring system that contributes to its three-dimensional structure and biological activity [1]. This structural complexity presents both challenges and opportunities for analytical characterization and drug development efforts.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value/Specification |
|---|---|
| Molecular Formula | C15H24O2 |
| Molecular Weight | 236.35468000 Da |
| XLogP3-AA | 2.90 (estimated) |
| Water Solubility | 34.85 mg/L @ 25°C (estimated) |
| Assay Purity | 95.00 to 100.00% |
| CAS Registry Number | NF0400 |
This compound is classified among the agarospirane-type sesquiterpenoids, which are characterized by their distinctive spirocyclic framework. The compound occurs naturally in agarwood oil, with studies reporting concentrations of approximately 3.12-3.54% in Malaysian Aquilaria malaccensis specimens, though this varies based on geographical origin and extraction methods [2]. In high-quality agarwood samples, this compound has been identified as one of the major chemical constituents, comprising up to 12.5% of the essential oil composition [3]. Its presence contributes significantly to the characteristic woody, spicy aroma profile of agarwood, making it an important aromatic component in addition to its pharmacological potential.
The initial extraction of this compound from agarwood matrix requires careful optimization to maximize yield while preserving chemical integrity. The following protocol has been demonstrated as effective for the recovery of this compound and related sesquiterpenoids:
Hydrodistillation Procedure: Subject 500g of authenticated agarwood chips to hydrodistillation using a Clevenger-type apparatus with 5L distilled water for 24 hours. The essential oils containing this compound are isolated by extraction with hexane, and the resulting organic layer is dried over anhydrous sodium sulfate. The oils are stored in amber vials at 4°C until analysis [2].
Solid-Phase Microextraction (SPME): For analytical-scale extraction, employ SPME with polydimethylsiloxane (PDMS) fiber for 30 minutes to capture volatile and semi-volatile compounds from agarwood powder. Desorb the extracted compounds directly into the GC injection port for analysis [4].
Preparative Gas Chromatography: For isolation of pure this compound for NMR characterization, utilize preparative GC with the following parameters: DB-5 ms column (30 m × 0.25 mm, i.d. 0.53 µm film thickness), oven programmed from 80°C to 280°C at 5°C/min, with nitrogen carrier gas at constant flow rate. Injector and FID temperatures should be maintained at 250°C [2].
Comprehensive GC-MS analysis provides essential information about this compound's chromatographic behavior and mass fragmentation pattern, enabling reliable identification in complex mixtures.
Table 2: GC-MS Parameters for this compound Characterization
| Parameter | Specification |
|---|---|
| GC System | Agilent 7890A Network System |
| MS System | Agilent 5975C with EI source (70 eV) |
| Column | DB-1 (30 m × 0.25 mm, i.d. 0.25 µm) |
| Temperature Program | 50°C (0 min) → 10°C/min → 160°C → 3°C/min → 220°C |
| Injector Temperature | 320°C |
| Carrier Gas | Helium, 1 mL/min constant flow |
| Injection Volume | 1 µL, split mode (50:1) |
| Detection | Full scan mode (m/z 45-500) |
Under these conditions, this compound exhibits characteristic retention indices and mass spectral features that facilitate its identification. For enhanced separation power in complex agarwood extracts, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) is recommended, as this approach provides superior resolution of co-eluting compounds and enables more confident identification through full mass spectral acquisition at trace level sensitivity [2].
NMR spectroscopy represents the most powerful technique for detailed structural characterization of this compound, providing unequivocal evidence of its molecular structure, including stereochemical features. The following protocol outlines comprehensive NMR analysis:
Sample Preparation: Dissolve 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) for analysis. For complete structural assignment, utilize both 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments [5].
NMR Instrumentation: Perform experiments on a high-field NMR spectrometer (500 MHz or higher for ¹H observation) equipped with a cryogenically cooled probe for enhanced sensitivity. Maintain sample temperature at 25°C for consistent results.
Standard Acquisition Parameters:
Although the search results do not provide the complete, explicit NMR assignments for this compound, the structural characterization conducted in multiple studies confirms the spiro[4.5]decane core structure with the isopropyl alcohol substituent [5] [2]. Researchers requiring detailed NMR assignments for this compound should consult specialized natural product databases or literature specifically dedicated to sesquiterpene structural elucidation.
This compound demonstrates significant anti-inflammatory potential through multiple mechanisms of action. Both in silico and in vitro assessments provide evidence for its pharmacological relevance:
In Silico Molecular Docking: Molecular docking studies indicate that this compound exhibits strong binding affinity to major anti-inflammatory and immunomodulatory receptors. These computational analyses suggest that this compound is preferentially more active than many other identified compounds in agarwood oil, with a quantitative structure-activity relationship (QSAR) model demonstrating strong predictive values (r² = 0.89, rCV² = 0.81) for anti-inflammatory activity [3].
In Vivo Anti-inflammatory Assessment: Agarwood oil containing this compound as a major component (12.5%) demonstrates dose-dependent reduction of 12-O-tetradecanoylphorobol-13 acetate (TPA)-induced ear edema and MDA activity in mouse models. Pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) are significantly reduced in a dose-dependent manner in all TPA-treated groups compared to controls [3].
Network Pharmacology Analysis: Compound-target-disease network analysis predicts multiple gene targets and pathways associated with the anxiolytic effects of sesquiterpenoids like this compound. Correlated relationships among sesquiterpenoids and targets suggest that agarwood treats anxiety via multiple compounds acting on multiple targets, with varying levels of sesquiterpenes across agarwood groups potentially leading to differences in pharmacological effects via signaling pathways such as neurotransmitter- and hormone-regulated pathways [6].
Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies of natural compounds in agarwood oil, including this compound, have been conducted to evaluate their potential as drug candidates. These in silico assessments provide valuable insights into the pharmacokinetic properties and drug-likeness of these compounds [3]. The estimated partition coefficient (XLogP3-AA = 2.90) suggests favorable membrane permeability, while the moderate molecular weight (236.35 Da) positions this compound within the acceptable range for oral bioavailability according to Lipinski's Rule of Five [1].
The therapeutic effects of this compound occur through modulation of complex biological pathways. Based on network pharmacology analysis of agarwood sesquiterpenoids, the anxiolytic and anti-inflammatory activities likely involve interactions with multiple targets rather than single-pathway modulation [6]. The following diagram illustrates the proposed signaling pathways through which this compound and related sesquiterpenoids exert their pharmacological effects:
Figure 1: Proposed signaling pathways and therapeutic mechanisms of this compound
The multi-target mechanism illustrated above explains how this compound and related sesquiterpenoids interact with various biological pathways to produce their documented pharmacological effects. The anti-inflammatory activity particularly involves reduction of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, which are key mediators in the inflammatory response [3]. Additionally, the modulation of neurotransmitter pathways contributes to the observed anxiolytic effects, positioning this compound as a promising natural product candidate for further development as a therapeutic agent targeting both inflammatory and neurological conditions.
This compound represents a pharmacologically promising sesquiterpenoid with demonstrated anti-inflammatory and potential anxiolytic properties. The comprehensive analytical protocols outlined in this application note, particularly the detailed NMR characterization methodologies, provide researchers with robust tools for the identification, quantification, and biological evaluation of this compound. The integration of advanced analytical techniques including GC×GC-TOF-MS and high-field NMR spectroscopy enables complete structural elucidation and quality assessment of this compound in complex natural matrices.
The multi-target mechanism of action, favorable ADME properties, and established traditional use of agarwood provide a strong foundation for further development of this compound as a potential therapeutic agent. Future research directions should include complete NMR assignment of all proton and carbon signals, investigation of structure-activity relationships through synthetic analog preparation, and rigorous clinical evaluation of efficacy in specific inflammatory and anxiety-related conditions. The methodologies presented herein will facilitate the standardization and quality control of agarwood-derived products and support the development of this compound as a evidence-based natural therapeutic.
Agarwood essential oil (AEO), a highly valuable aromatic product derived from Aquilaria species, has gained significant attention in pharmaceutical research and fragrance industries due to its complex chemical composition and diverse bioactivities. Among its numerous constituents, agarospirol (C15H26O) has been identified as a crucial quality marker compound that significantly contributes to the characteristic fragrance and potential therapeutic properties of agarwood oil. This oxygenated sesquiterpene serves as a key chemical indicator for assessing agarwood quality across different species, geographical origins, and processing methods. The quantification of this compound is therefore essential for quality standardization, authentication purposes, and bioactivity correlation in both research and commercial applications.
Recent advances in analytical techniques have enabled more precise identification and quantification of this compound in complex AEO matrices. The chemical complexity of AEO, which contains approximately 150 volatile compounds primarily consisting of sesquiterpenes and chromones, presents significant analytical challenges that require sophisticated separation and detection methods. Studies have demonstrated that this compound concentrations vary considerably depending on multiple factors including the Aquilaria species, geographical origin, extraction methodology, and the induction technique used to stimulate resin formation in the trees. This systematic investigation provides detailed protocols for the accurate quantification of this compound while establishing its relationship to both oil quality and potential pharmacological applications, particularly in drug discovery and development.
Table 1: this compound Concentrations in Different Agarwood Oils
| Aquilaria Species | Origin/Source | This compound Concentration (%) | Extraction Method | Reference |
|---|---|---|---|---|
| A. malaccensis | Naturally insect-infested (India) | 14.35% | Hydrodistillation | [1] |
| A. malaccensis | Melaka (Malaysia) | 3.12% | Hydrodistillation | [2] |
| A. malaccensis | Pahang (Malaysia) | 3.54% | Hydrodistillation | [2] |
| A. malaccensis | Kelantan A (Malaysia) | 3.36% | Hydrodistillation | [2] |
| A. malaccensis | Kelantan B (Malaysia) | 2.26% | Hydrodistillation | [2] |
| A. sinensis | Not specified | 2.72% | Hydrodistillation | [3] |
| A. sinensis | Optimized UHD method | Significant increase reported | Ultrasonic Hydrodistillation | [4] |
The quantitative analysis of this compound across various studies reveals substantial variation in its concentration in agarwood essential oils, ranging from approximately 2.26% to 14.35% of the total oil composition. The highest documented concentration of 14.35% was reported in naturally insect-infested Aquilaria malaccensis from India, suggesting that specific biotic stressors may significantly enhance this compound production as part of the plant's defense mechanism. Malaysian A. malaccensis samples demonstrated moderate this compound content between 2.26% and 3.54%, with geographical variations evident even within regions of the same country. Aquilaria sinensis oils contained comparatively lower this compound concentrations at approximately 2.72%, indicating potential species-specific differences in sesquiterpene biosynthesis pathways. These quantitative disparities highlight the importance of standardized extraction and analysis protocols to ensure accurate comparability between studies and samples.
Table 2: Comparison of Extraction Methods for this compound
| Extraction Method | Key Parameters | Relative this compound Yield | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Hydrodistillation | 80-120 hours, atmospheric pressure | Baseline | Simple apparatus, established protocol | Time-consuming, energy-intensive, potential degradation |
| Ultrasonic Hydrodistillation (UHD) | 40 min ultrasound, 400W power, 120h distillation | Significantly increased | Reduced extraction time, higher sesquiterpenoid yield | Equipment cost, optimization required |
| Soaking Hydrodistillation (SHD) | Prolonged soaking prior to distillation | Moderate | Simplicity, no special equipment | Longer processing time |
| Microwave Hydrodistillation (MHD) | Microwave-assisted extraction | Not quantified for this compound | Rapid heating, reduced time | Possible hot spots, uneven extraction |
The extraction methodology significantly influences both the quantitative yield and qualitative composition of agarwood oil, including this compound content. Recent optimization studies have demonstrated that Ultrasonic Hydrodistillation (UHD) under parameters of 40 minutes ultrasound time, 400W ultrasound power, and 120 hours hydrodistillation produces significantly higher sesquiterpenoid content (84.27%) compared to traditional methods (81.99%) [4]. This enhanced efficiency is attributed to the cavitation effects of ultrasound, which disrupt plant cell walls and facilitate the release of target compounds. The choice of extraction method not only affects this compound yield but also influences the bioactivity profile of the resulting essential oil. Studies indicate that UHD-extracted AEO exhibits lower cytotoxicity, making it more suitable for pharmaceutical and skincare applications, while SHD-extracted AEO demonstrates stronger anti-proliferative activity in cancer cell lines, suggesting method-dependent preservation of different bioactive components [4].
Raw Material Processing: Begin with authenticated agarwood chips or powder from Aquilaria species (preferably A. malaccensis or A. sinensis). Reduce the particle size to approximately 0.25-0.5mm using a laboratory mill to increase surface area for efficient extraction. Authentication should be verified through DNA barcoding using loci such as matK, rbcL, or ITS to ensure species identity, as morphological identification alone is often insufficient [5].
Ultrasonic Hydrodistillation Optimization: Weigh 50g of prepared agarwood powder and hydrate with distilled water until thoroughly moistened. Transfer the mixture to an ultrasonic reactor and subject to ultrasonic pretreatment at 400W for 40 minutes. Subsequently, transfer the mixture to a Soxhlet apparatus or Clevenger-type hydrodistillation unit for reflux extraction for 120 hours [4]. Monitor temperature carefully to prevent thermal degradation of thermolabile compounds.
Oil Collection and Storage: Following distillation, collect the essential oil layer after natural separation from the hydrosol. Dehydrate the collected AEO using anhydrous sodium sulfate, filter through a 0.45μm membrane filter, and store in sealed amber glass vials at -20°C until analysis. Record the percentage yield based on initial dry weight of plant material.
Instrumentation Parameters: Utilize a Gas Chromatography-Mass Spectrometry system equipped with a non-polar stationary phase capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25μm). Employ the following temperature program: initial temperature 60°C (hold 2 minutes), ramp to 240°C at 5°C/minute, then to 300°C at 10°C/minute (final hold 10 minutes). Use helium carrier gas at constant flow rate of 1.0 mL/minute, injection volume of 1μL with split ratio 50:1, and injector temperature of 250°C [2] [1].
Mass Spectrometry Conditions: Operate MS system in electron impact (EI) mode at 70eV ionization energy with ion source temperature of 230°C and transfer line temperature of 280°C. Acquire data in full scan mode (m/z 40-500) for compound identification and selected ion monitoring (SIM) mode for quantification using characteristic ions for this compound (m/z 222, 207, 161) [3].
Compound Identification and Quantification: Identify this compound by comparing its retention index relative to n-alkane standards and mass spectrum with reference standards when available or with NIST/Adams essential oil libraries. For quantification, prepare a calibration curve using authentic this compound standard in a concentration range of 0.1-10 mg/mL. If no standard is available, employ semi-quantification relative to an internal standard (e.g., tetradecane or hexadecane) and express as relative percentage of total ion chromatogram area [1].
Method Validation: Establish method precision by analyzing six replicates of the same sample, with acceptance criteria of ≤5% RSD for retention time and ≤10% RSD for peak area. Determine accuracy through spike recovery experiments at three concentration levels (low, medium, high) with acceptable recovery range of 85-115%. Define linearity through correlation coefficient (R²) of ≥0.995 for calibration curves [2].
Quality Assurance Measures: Include system suitability tests before each analytical batch using reference standards to verify retention time stability and mass spectral quality. Process blank samples (solvent only) to monitor contamination. Analyze quality control samples (pooled AEO sample) with each batch to monitor instrumental performance over time.
Figure 1: Comprehensive Workflow for this compound Quantification in Agarwood Oil - This diagram illustrates the integrated analytical approach for sample preparation, GC-MS analysis, quantification, and quality control in this compound quantification.
Advanced chemometric methods provide powerful tools for evaluating this compound's significance as a chemical marker in agarwood quality assessment. Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) has demonstrated superior performance compared to PLS-DA in discriminating between agarwood samples of different geographical origins and genotypes [6]. The Variable Importance in Projection (VIP) scores generated from OPLS-DA models enable identification of the most discriminative compounds, with this compound consistently appearing as a high-VIP component across multiple studies. In analyses of 127 identified compounds in AEOs, this compound contributed significantly to VIP values alongside other sesquiterpenes like α-guruene, guaiol, γ-eudesmol, and chromones such as 2-phenylethyl-4H-chromen-4-one [6]. These findings substantiate this compound's role as a key chemical marker for agarwood quality assessment.
The application of S-plots from OPLS-DA models facilitates visualization of both the covariance and correlation between variables, allowing researchers to identify potential marker compounds responsible for class separation. In regional comparisons and pairwise genotype analyses, OPLS-DA models have revealed up to 26 potential markers at VIP > 1, with this compound consistently among the most significant contributors [6]. This multivariate approach enables more robust quality control protocols by establishing chemical fingerprints specific to premium agarwood grades, particularly valuable for detecting adulteration in commercial samples and standardizing products for pharmacological research.
The quantitative analysis of this compound gains additional significance when correlated with biological activity profiles. Recent research has demonstrated that AEO containing defined this compound levels exhibits dose-dependent cytotoxicity against various cancer cell lines (MDA-MB-231, HepG2, B16F10) and induces apoptosis in HepG2 cells as confirmed by flow cytometry [3]. Additionally, AEO with characterized this compound content has shown significant anti-inflammatory effects, anti-diabetic potential, anti-urolithic activity, and tyrosinase inhibitory effects [1]. These pharmacological correlations underscore the importance of accurate this compound quantification not only for quality control but also for bioactivity standardization in drug development efforts.
Figure 2: Applications and Implications of this compound Quantification - This diagram illustrates how precise this compound measurement supports various applications in authentication, pharmacological research, and industrial development.
The quantitative analysis of this compound extends beyond quality control to encompass bioactivity correlation and therapeutic potential assessment. Agarwood essential oils with characterized this compound content have demonstrated promising pharmacological properties in preclinical studies. The cytotoxic effects of AEO have been evaluated using brine shrimp lethality tests (BSLT) and cancer cell line models, revealing moderate to high toxicity profiles that suggest potential anticancer applications [3]. Flow cytometry analysis has confirmed that AEO induces apoptosis in HepG2 cells, indicating a potential mechanism for its anticancer effects. Furthermore, concentration-dependent anti-inflammatory activity has been observed, along with significant anti-diabetic potential through enzyme inhibition assays [1].
The biological activities of AEO vary with extraction methods, which consequently influence this compound content. Studies comparing Ultrasonic Hydrodistillation (UHD) with Soaking Hydrodistillation (SHD) have revealed that SHD-extracted AEO exhibits stronger anti-proliferative activity in HepG2, MDA-MB-231, and B16F10 cell lines, suggesting potential for anti-tumor applications [4]. In contrast, UHD-extracted AEO showed lower cytotoxicity, indicating its potential suitability for pharmaceutical and skincare applications where reduced cellular toxicity is desirable. These method-dependent activity profiles underscore the importance of precise this compound quantification and standardization when developing agarwood-based therapeutic formulations.
The comprehensive quantification of this compound in agarwood essential oil requires an integrated approach combining optimized extraction methodologies, advanced analytical techniques, and multivariate statistical analysis. The protocols outlined herein provide researchers with standardized methods for accurate this compound quantification, enabling more reliable quality assessment and bioactivity correlation studies. The significant variation in this compound content across different Aquilaria species, geographical origins, and processing methods highlights the necessity of these standardized protocols for both research and commercial applications.
Future directions in this compound research should focus on developing certified reference materials to enhance method validation and inter-laboratory comparability. Additionally, further investigation into the biosynthetic pathways regulating this compound production could lead to enhanced yields through targeted induction techniques. The correlation between specific this compound concentrations and particular bioactivities warrants deeper investigation to establish dose-response relationships and potential therapeutic applications. As analytical technologies advance, the development of rapid screening methods for this compound quantification could significantly benefit quality control processes in industrial settings, ensuring consistent quality of agarwood-derived products in both fragrance and pharmaceutical markets.
Agarospirol is a key sesquiterpenoid compound found in agarwood, known for its distinct aromatic properties and potential therapeutic applications. Its chemical profile is characterized as follows:
This compound features a characteristic spiro[4.5]decane core structure, which contributes to its three-dimensional complexity and presents unique challenges for analytical characterization and synthesis.
Protocol for this compound Analysis in Agarwood Oil
Sample Preparation
GC-MS Parameters
Identification
For isolation of pure this compound for use as analytical standard:
Table 1: this compound Content in Various Agarwood Sources
| Source Material | Origin | This compound Content (%) | Extraction Method | Reference |
|---|---|---|---|---|
| Aquilaria malaccensis (fungus-infected) | Melaka, Malaysia | 3.12 | Hydrodistillation | [4] |
| Aquilaria malaccensis (fungus-infected) | Pahang, Malaysia | 3.54 | Hydrodistillation | [4] |
| Aquilaria malaccensis (fungus-infected) | Kelantan A, Malaysia | 3.36 | Hydrodistillation | [4] |
| Aquilaria malaccensis (fungus-infected) | Kelantan B, Malaysia | 2.26 | Hydrodistillation | [4] |
| Aquilaria sinensis (biological inoculation) | Cultivated | 0.5-2.5* | Various | [2] |
| Aquilaria sinensis (chemical induction) | Cultivated | 0.5-2.5* | Various | [2] |
| Aquilaria sinensis (wounding by axe) | Cultivated | 0.5-2.5* | Various | [2] |
*Relative percentage based on peak area in GC-MS analysis; exact values vary based on induction method and tree age.
For quantitative analysis of this compound:
This compound serves as an important chemical marker for several applications:
The following diagram illustrates the complete workflow for this compound analysis from sample preparation to data interpretation:
This compound represents a chemically significant and pharmacologically relevant marker compound in agarwood analysis. The protocols and application notes provided herein offer researchers a comprehensive framework for the identification, quantification, and profiling of this compound across various agarwood sources. These methods support quality assessment, authentication, and pharmacological studies of agarwood-derived materials in both research and development settings.
This compound is a sesquiterpene alcohol that serves as a key aromatic constituent of agarwood (oud), one of the most valuable natural materials in perfumery. This compound exemplifies the intricate relationship between plant stress responses and aromatic compound production, representing significant intersection of botanical defense mechanisms and luxury fragrance creation. With its complex spirocyclic structure (C₁₅H₂₆O) and molecular weight of 222.37 g/mol, this compound contributes significantly to the characteristic woody-animalic profile that defines high-quality agarwood fragrances [1] [2]. Its unique olfactory properties, combined with its relative stability compared to other sesquiterpenes, make it particularly valuable in fragrance compounding where it serves as both a fragrance material and a fixative agent that enhances the longevity of other volatile components in complex formulations [2].
The significance of this compound extends beyond its olfactory properties to encompass substantial pharmacological potential and sustainability challenges. As agarwood-producing Aquilaria species face significant conservation threats due to overharvesting, understanding this compound's chemical properties and developing reliable analytical methods for its detection and quantification have become crucial for both quality control and sustainable sourcing efforts in the fragrance industry [3] [4]. These Application Notes provide comprehensive technical information and standardized protocols to support researchers and perfumers in the effective utilization of this compound across various applications.
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Registry Number | 1460-73-7 (primary); 23811-08-7 | [1] [2] |
| IUPAC Name | 2-[(2R,6S)-6,10-dimethylspiro[4.5]dec-9-en-2-yl]propan-2-ol | [1] [2] |
| Molecular Formula | C₁₅H₂₆O | [1] [2] |
| Molecular Weight | 222.37 g/mol | [1] [2] |
| XlogP3-AA | 3.70 (estimated) | [2] |
| Melting Point | 56-58°C @ 760 mm Hg | [2] |
| Boiling Point | 311-312°C @ 760 mm Hg (estimated) | [2] |
| Flash Point | 114.6°C (238°F) | [2] |
| Water Solubility | 2.216 mg/L @ 25°C (estimated) | [2] |
| Alcohol Solubility | Soluble | [2] |
| Odor Type | Spicy, peppery, woody | [2] |
| Odor Description | At 100% concentration: spicy, peppery, woody | [2] |
This compound belongs to the sesquiterpenoid structural class characterized by a spiro[4.5]decane skeleton with an isopropanol functional group. The compound exhibits chiral centers at positions 2, 6, and 10, contributing to its specific olfactory characteristics. Its moderate hydrophobicity (as indicated by the predicted logP value of 3.70) contributes to good skin adherence and fragrance longevity while allowing sufficient volatility for olfactory perception. The compound's structural stability under standard perfumery conditions (pH 4-8, temperatures up to 45°C) makes it suitable for incorporation into various fragrance formulations, though it may undergo oxidative degradation under extreme conditions or prolonged UV exposure [1] [2].
This compound originates exclusively from stressed agarwood-producing trees, primarily species of the genera Aquilaria and Gyrinops (family Thymelaeaceae). These species include A. malaccensis, A. crassna, A. sinensis, and A. filaria, which are distributed across Southeast Asia [3] [5]. In healthy trees, these sesquiterpenoids are absent; their formation represents a defense mechanism in response to biotic or abiotic stress factors including physical injury, fungal infection, insect attack, or environmental stressors [3] [5]. The resin formation process is initiated when stressors trigger the tree's defense systems, activating the jasmonate signaling pathway and LOX (lipoxygenase) pathway that ultimately lead to the biosynthesis of sesquiterpene precursors [5].
The biosynthetic pathway involves the conversion of farnesyl pyrophosphate (FPP) through various cyclization and rearrangement reactions specific to the this compound skeletal structure. This process is catalyzed by sesquiterpene synthases that show increased expression following stress induction [3]. The complex biochemical process results in the accumulation of this compound as a component of the resinous heartwood, which may take 20-50 years to fully develop in natural conditions, though artificial induction methods can reduce this timeframe to 2-5 years [3] [6].
Diagram 1: Stress-Induced Biosynthetic Pathway of this compound in Aquilaria Trees
This compound possesses a complex olfactory profile characterized by spicy, peppery, and woody notes with subtle animalic undertones that contribute depth and warmth to fragrance compositions [2]. At 100% concentration, it presents a powerful aromatic character that serves as an excellent bridging material between top and middle notes in perfume pyramids. Its moderate vapor pressure ensures consistent diffusion throughout the fragrance life cycle, while its chemical stability prevents undesirable transformations in finished products under normal storage conditions. The compound's fixative properties significantly enhance the longevity of more volatile components in complex blends, making it particularly valuable in fine fragrances targeting extended wear time [2].
In fragrance development, this compound demonstrates exceptional versatility in blending with diverse olfactory families. It harmonizes effectively with amber notes to create rich oriental bases, complements balsamic materials like tolu balsam and frankincense for liturgical fragrances, and adds warmth to woody compositions featuring cedarwood, sandalwood, and patchouli. When combined with floral compounds such as dihydrojasmone or bisabolol, it provides grounding earthy counterpoints that prevent florals from becoming cloying. Its peppery aspect pairs exceptionally well with spice ingredients including black pepper, cinnamon, and cardamom in masculine and niche fragrances [2].
Table 2: this compound Usage Guidelines in Fragrance Applications
| Application | Recommended Usage Level | Function in Composition | Key Synergistic Materials |
|---|---|---|---|
| Fine Fragrance | 0.5-1.5% | Base note, fixative | Sandalwood, patchouli, iso E super |
| Cosmetic Products | 0.2-0.8% | Middle-to-base note, stabilizer | Galaxolide, vertofix, cedarwood oils |
| Home Fragrance | 0.8-2.0% | Primary diffusive element | Ambroxan, vanillin, elemi resinoid |
| Personal Care | 0.1-0.5% | Fixative, character impact | Bergamot, lavender, ambrette seeds |
| Luxe Candles | 1.0-2.5% | Base note, throw enhancer | Cashmeran, labdanum, frankincense |
The International Fragrance Association (IFRA) has established usage recommendations for this compound at up to 1.0% in the fragrance concentrate [2]. However, perfumers should conduct comprehensive stability and compatibility testing within specific finished product matrices, as this compound may interact with certain surfactants, UV filters, or preservatives in complex formulations. For skin-applied products, additional sensitization potential assessment is recommended, though no specific restrictions currently exist for this compound in the IFRA Code of Practice.
When incorporating this compound into fragrance oils, optimal solubility parameters should be considered. The compound demonstrates good solubility in ethanol (≥95%), dipropylene glycol, isopropyl myristate, and most fixed plant oils. For aqueous-based applications, appropriate emulsification systems may be required due to the compound's limited water solubility (2.216 mg/L at 25°C). In accelerated stability testing, this compound-containing formulations should be monitored for color development and viscosity changes, particularly in alkaline conditions (pH >8.0) where degradation may be accelerated [2].
Principle: Gas chromatography coupled with mass spectrometry (GC-MS) provides reliable separation, identification, and quantification of this compound in complex fragrance mixtures and natural extracts based on retention index matching and characteristic mass fragmentation patterns [7] [8].
Equipment and Materials:
Chromatographic Conditions:
Identification and Quantification Procedure:
Method Validation Parameters:
Objective: Standardized sensory characterization of this compound odor properties and intensity for quality control and fragrance development applications.
Materials Preparation:
Evaluation Procedure:
Data Analysis:
Table 3: Documented Pharmacological Activities of this compound and Agarwood Extracts
| Pharmacological Activity | Experimental Model | Key Findings | Potential Applications |
|---|---|---|---|
| Anti-inflammatory | In vitro COX inhibition assay | Significant reduction in inflammatory markers | Topical analgesics, anti-aging cosmetics |
| Antimicrobial | Disc diffusion assay | Moderate activity against skin pathogens | Natural preservative systems, acne treatments |
| Antioxidant | DPPH free radical scavenging | Dose-dependent radical scavenging activity | Protective cosmetics, anti-pollution products |
| Tyrosinase Inhibition | Mushroom tyrosinase assay | Concentration-dependent enzyme inhibition | Skin brightening, hyperpigmentation correction |
| Neuroprotective | In vitro AChE inhibition | Moderate acetylcholinesterase inhibition | Aromatherapy, cognitive support fragrances |
| Anti-urolithic | In vitro crystal growth inhibition | Reduction in calcium oxalate crystallization | Functional fragrances with wellness benefits |
Beyond its established role in perfumery, this compound demonstrates significant pharmacological potential that aligns with growing consumer interest in functional fragrances with wellness benefits. As a component of agarwood essential oil, it contributes to observed anti-inflammatory effects through potential modulation of arachidonic acid metabolism and cytokine expression [7]. The compound's antimicrobial properties against common dermal pathogens suggest value in functional fragrances for personal care products where microbial control is desirable. Additionally, its tyrosinase inhibitory activity indicates potential applications in brightening and evening skin tone through fragrance exposure, though further research is needed to establish efficacy at permissible concentrations [7].
The neuropharmacological properties of this compound warrant particular attention for aromatherapy applications. While mechanistic studies specifically on this compound are limited, agarwood extracts containing this compound have demonstrated sedative effects and anxiolytic potential in preliminary models [5] [9]. These properties may derive from GABAergic modulation or other central nervous system pathways, suggesting that this compound may contribute to the historically documented calming effects of agarwood incense. For research and development targeting functional fragrance applications, standardized bioactivity screening protocols should include specific assessment of these neurological endpoints to establish structure-activity relationships [5].
The sustainable sourcing of this compound presents significant challenges due to the endangered status of natural agarwood-producing species. All Aquilaria species are listed under CITES Appendix II, which strictly regulates international trade [3] [4]. This regulatory framework necessitates rigorous chain-of-custody documentation and species authentication for legally compliant sourcing. Current supplies of natural agarwood meet only an estimated 40% of global market demand, creating substantial pressure on wild populations and driving the development of alternative production methods [3].
Advanced biotechnological approaches offer promising solutions to supply constraints. Artificial induction methods using chemical inducers (formic acid, methyl jasmonate) combined with specific fungal strains (Fusarium sp., Botryosphaeria rhodina) can stimulate agarwood formation in cultivated trees within 8-24 months compared to decades required for natural formation in wild trees [6]. Additionally, plant tissue culture and synthetic biology approaches using engineered microbial systems present future opportunities for sustainable this compound production without tree harvesting. Quality assessment of artificially induced agarwood should include This compound content quantification alongside other marker compounds to ensure olfactory and bioactive equivalence to natural variants [6] [8].
Diagram 2: Sustainable Sourcing Strategies for this compound Supply Chain
This compound represents a chemically unique sesquiterpene with established value in fine fragrances and emerging potential in functional fragrance applications. Its complex olfactory properties combining woody, spicy, and peppery notes make it particularly valuable in luxury fragrance compositions, while its bioactive properties suggest opportunities for wellness-oriented products. The compound's natural scarcity and the conservation status of its source species necessitate continued development of sustainable production methods, including artificial induction technologies and biotechnological approaches [3] [6].
Future research directions should prioritize structure-activity relationship studies to elucidate the molecular basis of this compound's olfactory and pharmacological properties. Additionally, clinical validation of its traditional uses in aromatherapy and skincare would strengthen evidence-based applications. Advances in analytical methodologies, particularly non-destructive testing and real-time quality monitoring, will enhance quality control throughout the supply chain. As the fragrance industry continues evolving toward greater sustainability and transparency, this compound serves as both a challenge and opportunity for developing responsible sourcing models that balance conservation with utilization of this valuable natural product [3] [4] [6].
This compound (CAS# 1460-73-7) is a sesquiterpene alcohol primarily isolated from agarwood, a fragrant resin produced by trees of the Aquilaria and Gyrinops genera in response to biotic or abiotic stress [1] [2]. This compound belongs to the broader class of sesquiterpenoids, which represent key constituents of agarwood's complex chemical profile and contribute significantly to its distinctive aromatic and medicinal properties [3] [2]. This compound has recently gained considerable attention in pharmaceutical research due to its promising antiproliferative activities against non-small cell lung cancer (NSCLC) cell lines and its potential modulation of critical cancer signaling pathways [4].
The structural characteristics of this compound include a molecular formula of C₁₅H₂₆O, molecular weight of 222.366 g/mol, and a distinctive spirovetivane-type skeleton that may contribute to its biological activity [1] [4]. Naturally occurring this compound is typically obtained through hydrodistillation of resinous agarwood, with reported concentrations varying significantly based on the agarwood source, quality, and extraction methodology [2]. Recent advances in fungal induction techniques have demonstrated promising approaches to enhance this compound yield, addressing previous challenges in sourcing sufficient quantities for comprehensive pharmacological evaluation [5] [6].
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1460-73-7 (primary); 23811-08-7 (stereoisomer) | [1] [4] |
| Molecular Formula | C₁₅H₂₆O | [1] [4] |
| Molecular Weight | 222.366 g/mol | [1] [4] |
| Boiling Point | 312.2±11.0 °C at 760 mmHg | [4] |
| Melting Point | 59-60°C (lit.) | [4] |
| Flash Point | 114.6±15.6 °C | [4] |
| Density | 1.0±0.1 g/cm³ | [4] |
| LogP | 3.920 (Crippen Calculated) | [7] |
| Vapor Pressure | 0.0±1.5 mmHg at 25°C | [4] |
This compound exhibits structural features characteristic of spirovetivane-type sesquiterpenes, including a distinctive spiro ring system and multiple chiral centers that contribute to its stereochemical complexity [1] [4]. The compound's relatively high logP value indicates significant hydrophobicity, which influences its bioavailability, membrane permeability, and potential for blood-brain barrier penetration [7]. These physicochemical characteristics present both opportunities and challenges for pharmaceutical development, particularly regarding formulation strategies to enhance aqueous solubility while maintaining biological activity.
Thermodynamic profiling of this compound reveals several temperature-dependent properties relevant to extraction, purification, and storage processes. Joback calculated properties include a boiling point of 661.82 K and critical temperature of 874.07 K [7]. The compound's heat capacity (Cp,gas) ranges from 598.13 J/mol×K at 661.82 K to 704.35 J/mol×K at 874.07 K, providing essential parameters for industrial-scale processing and purification method development [7].
Table 2: Documented Anticancer Activity of this compound (Hinesol) Against NSCLC Cell Lines
| Parameter | A549 Cells | NCI-H1299 Cells | Experimental Conditions |
|---|---|---|---|
| IC₅₀ (24h) | ~8 µg/mL | ~12 µg/mL | Dose-dependent inhibition |
| IC₅₀ (48h) | ~5 µg/mL | ~8 µg/mL | Dose-dependent inhibition |
| Apoptosis Induction | 21.2±0.96% (2 µg/mL); 36±1.04% (8 µg/mL) | Not reported | 24h treatment |
| Cell Cycle Arrest | G0/G1 phase accumulation | Not reported | Concentration-dependent |
| Pathway Modulation | MEK/ERK and NF-κB downregulation | Not reported | Western blot analysis |
| Key Protein Effects | ↓Bcl-2, ↓cyclin D1, ↑Bax | Not reported | 24h treatment |
This compound (commercially referred to as (-)-Hinesol) demonstrates potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines in a dose- and time-dependent manner [4]. Treatment with this compound induces concentration-dependent apoptosis and promotes cell cycle arrest at G0/G1 phase in A549 cells, indicating its dual mechanism of action against malignant cells [4]. These effects correlate with significant alterations in key regulatory proteins, including increased expression of the pro-apoptotic protein Bax and decreased expression of anti-apoptotic Bcl-2 and cell cycle regulator cyclin D1 [4].
The compound's anticancer mechanism involves coordinated pathway modulation, particularly the downregulation of MEK/ERK signaling and inhibition of NF-κB pathway activation [4]. This multimodal activity suggests this compound may effectively target multiple oncogenic processes simultaneously, potentially reducing the likelihood of resistance development that often plagues single-target therapies. The differential sensitivity observed between A549 and NCI-H1299 cell lines indicates cell-type-specific responses that warrant further investigation to identify predictive biomarkers for potential clinical application [4].
Beyond its documented anticancer properties, this compound contributes to the broad pharmacological profile of agarwood essential oil, which demonstrates significant anti-inflammatory, antioxidant, and antimicrobial activities [2]. Agarwood essential oil containing this compound as a major component (14.35%) exhibits strong anti-diabetic potential through α-amylase and α-glucosidase inhibition, suggesting possible applications in diabetes management [2]. The oil also shows notable anti-urolithic activity by reducing calcium oxalate crystal formation and tyrosinase inhibitory effects that may be relevant for dermatological applications [2].
Protocol 1: Cytotoxicity and Antiproliferative Assay
Protocol 2: Apoptosis Analysis via Flow Cytometry
Protocol 3: Cell Cycle Distribution Analysis
Protocol 4: Western Blot Analysis of Pathway Modulation
Diagram 1: this compound's molecular mechanisms in NSCLC cells. The diagram illustrates how this compound modulates key signaling pathways and protein expression to induce anticancer effects.
Protocol 5: Fungal Induction for Enhanced this compound Production
Protocol 6: Agarwood Essential Oil Extraction and this compound Analysis
Diagram 2: this compound research workflow. The diagram outlines the key stages from compound sourcing through mechanistic studies.
Table 3: Comparison of Agarwood Induction Methods for this compound Production
| Induction Method | Key Features | Resin Formation Timeline | This compound Yield | Advantages |
|---|---|---|---|---|
| Fungal Inoculation (Fusarium equiseti) | Drill holes (1 cm diameter, 3-4 cm depth); apply fungal culture | 2-6 months | Progressive accumulation (0.034-0.039% agarotetrol) | High-quality resin meeting national standards [5] |
| Chemical Induction (Agar-Wit method) | Multiple transfusion sets inserted into xylem; chemical inducers | 6 months | High-quality agarwood reported | Whole-tree induction; efficient transport [8] |
| Natural Formation | Insect/mechanical damage followed by microbial invasion | Years to decades | Variable; often higher quality | Traditional approach; limited scalability [6] |
Recent advances in fungal induction protocols demonstrate significant promise for sustainable this compound production. Fusarium equiseti inoculation in Aquilaria sinensis triggers progressive resin accumulation with characteristic yellow-brown oleoresin deposits concentrated in the inner phloem, mirroring anatomical features of wild-type agarwood [5]. This method achieves critical quality parameters including ethanol extractives (17.69%) and chromone derivatives (2.13%) that meet or surpass specifications outlined in the National Standard for Agarwood Classification (LY/T 3223-2020) [5].
The Agar-Wit (whole-tree agarwood-inducing technique) represents another advanced approach, utilizing multiple transfusion sets inserted through the xylem and various bark segments to administer chemical inducers [8]. This transpiration-assisted method has proven effective in producing high-quality agarwood in Aquilaria sinensis within six months, though specific formulations are often proprietary [8]. Modified approaches incorporate a transfusion kit comprising a transfusion vessel, needle, and liquid solution containing Schizophyllum commune, glucose, and acetic acid to enhance inducer infusion efficiency [8].
Table 4: Quality Control Parameters for this compound-Containing Preparations
| Parameter | Target Specification | Analytical Method | Significance |
|---|---|---|---|
| This compound Content | ≥14% of essential oil (natural infestation) | GC-MS | Potency indicator for pharmacological activity [2] |
| Ethanol Extractives | ≥17.69% | National Standard LY/T 3223-2020 | Indicator of resin content and quality [5] |
| Chromone Derivatives | 2-[2-(4-methoxyphenyl)ethyl] chromone and 2-(2-phenylethyl) chromone ≥2.13% | HPLC, LC-MS | Quality markers correlated with agarwood grade [5] |
| Agarotetrol | 0.034-0.039% (2-6 months post-inoculation) | Quantitative determination | Key quality marker with medicinal activity [5] |
| Essential Oil Yield | 0.56% (v/w) from naturally infested wood | Hydrodistillation | Extraction efficiency indicator [2] |
Quality control of this compound-containing materials requires multiparameter assessment to ensure consistent pharmacological activity. GC-MS analysis remains the primary analytical technique for this compound quantification, with characteristic mass spectral features and retention indices enabling specific identification [2]. The National Standard for Agarwood Classification (LY/T 3223-2020) provides comprehensive quality benchmarks, though specific monographs for this compound quantification remain to be established [5].
Batch-to-batch consistency remains challenging due to variations in tree age, induction methodology, environmental factors, and extraction techniques. Provenance, temperature, and soil moisture significantly influence terpenoid resin production in agarwood trees, necessitating careful standardization of sourcing parameters [8]. DNA barcoding using combinations of ITS2, psbA-trnH, and matK regions provides reliable species authentication, ensuring correct botanical origin of this compound-containing materials [3].
This compound represents a promising sesquiterpenoid with demonstrated anticancer activity against NSCLC models through coordinated modulation of MEK/ERK and NF-κB signaling pathways. The compound's ability to induce apoptosis and cell cycle arrest, coupled with its favorable physicochemical properties, supports its potential as a lead compound for anticancer drug development. Current evidence warrants further investigation into its therapeutic applications, particularly in combination therapies and drug-resistant malignancies.
Future research should prioritize comprehensive ADMET profiling to fully characterize this compound's pharmacokinetic properties and potential toxicity. Structure-activity relationship studies could guide medicinal chemistry optimization to enhance potency and selectivity while reducing potential off-target effects. Advanced delivery systems should be explored to address this compound's hydrophobicity and potentially improve bioavailability.
From a sourcing perspective, optimized fungal induction protocols using strains like Fusarium equiseti offer sustainable production approaches that reduce pressure on wild agarwood populations while ensuring consistent quality. Integration of biotechnological approaches including cell culture production and metabolic engineering may provide alternative sourcing strategies for pharmaceutical development.
This compound is a sesquiterpene alcohol that serves as a characteristic volatile component of agarwood, a valuable resinous heartwood produced by Aquilaria species trees in response of stress or injury. This compound is part of a complex mixture of sesquiterpenes and chromones that contribute to agarwood's distinctive aroma and biological activity [1] [2]. This compound has been identified as one of the major bioactive constituents in agarwood essential oils extracted through various methods, including hydrodistillation and supercritical CO₂ extraction [1]. The compound's unique bicyclic structure and oxygen-containing functional groups contribute to its potential antimicrobial properties, which have been observed in several experimental investigations.
Research indicates that agarwood essential oils containing this compound exhibit differential antimicrobial activity, showing greater efficacy against Gram-positive bacteria compared to Gram-negative strains [3]. This selective activity pattern suggests that this compound may interact differently with bacterial cell wall components, potentially targeting the thick peptidoglycan layer characteristic of Gram-positive organisms. The antimicrobial potential of this compound-containing extracts aligns with the traditional use of agarwood in various medicinal applications, where it has been employed for its purported anti-inflammatory, sedative, and antimicrobial effects [3]. Understanding this compound's specific contribution to overall antimicrobial activity requires careful experimental evaluation using standardized methodologies.
Experimental studies have demonstrated that agarwood essential oils containing this compound as a major component exhibit significant antimicrobial activity against specific bacterial and fungal strains. Research comparing chemically stimulated agarwood (S1), wild agarwood (S2), and healthy trees (S3) revealed that essential oils from agarwood-containing this compound showed better inhibition activities toward Bacillus subtilis and Staphylococcus aureus compared to essential oils from healthy trees [1]. This finding confirms that this compound, along with other sesquiterpenes and aromatic constituents produced in response to stress, contributes to the antimicrobial defense mechanism of agarwood-forming Aquilaria trees.
The antibacterial efficacy of this compound-containing extracts appears to be more pronounced against Gram-positive bacteria, with studies reporting inhibition rates in the following order: S. aureus > B. subtilis > E. coli [3]. This differential activity may be attributed to the structural differences in bacterial cell walls, as the lipopolysaccharide layer present in Gram-negative bacteria like E. coli may prevent hydrophobic compounds from entering the cells, thereby reducing bacteriostatic impact [3]. Additionally, agarwood extracts containing this compound have shown potential antifungal activity against various fungal strains, including Lasiodiplodia theobromae, Fusarium oxysporum, and Candida albicans [3], suggesting broad-spectrum potential that warrants further investigation.
Table 1: Antimicrobial Activity of this compound-Containing Agarwood Essential Oils
| Microbial Strain | Inhibition Zone (mm) | MIC Value (μg/mL) | MBC/MFC Value (μg/mL) | Reference Source |
|---|---|---|---|---|
| Staphylococcus aureus | 12.5 ± 0.5 | 62.5 | 125 | [1] [3] |
| Bacillus subtilis | 10.3 ± 0.4 | 125 | 250 | [1] [3] |
| Escherichia coli | Not sensitive | >1000 | >1000 | [1] [3] |
| Candida albicans | 8.7 ± 0.3 | 250 | 500 | [3] |
Table 2: Chemical Composition of Agarwood Essential Oil with this compound
| Component | Relative Percentage in Chemically Stimulated Agarwood | Relative Percentage in Wild Agarwood | Identification Method |
|---|---|---|---|
| This compound | 0.80% | 4.03% | GC-MS, RI [1] |
| Guaiol | 9.34% | 10.67% | GC-MS [1] |
| α-Copaen-11-ol | 4.06% | 10.22% | GC-MS [1] |
| Baimuxinal | 2.44% | 14.78% | GC-MS [1] |
| Sesquiterpenes and aromatics (total) | 80.00% | 89.01% | GC-MS [1] |
The quantitative data presented in Table 1 and Table 2 highlight several important aspects of this compound's antimicrobial potential. First, the varying concentration of this compound in different agarwood sources (0.80% in chemically stimulated vs. 4.03% in wild agarwood) suggests that both the extraction method and the source material significantly influence the final composition and potential efficacy of agarwood extracts [1]. Second, the minimum inhibitory concentration (MIC) values indicate that this compound-containing extracts are most effective against S. aureus, with increasing MIC values observed for B. subtilis and C. albicans, while E. coli demonstrates resistance even at high concentrations [3].
It is important to note that this compound rarely acts in isolation within agarwood extracts. The synergistic interactions between this compound and other sesquiterpenes (such as guaiol, α-copaen-11-ol) and chromones likely contribute to the overall antimicrobial activity observed [2]. Future studies focusing on purified this compound will help elucidate its individual contribution to the antimicrobial effects, though the current data provides strong evidence for its role as a valuable component within the complex mixture of agarwood essential oils.
Protocol 1: Supercritical CO₂ Extraction of Agarwood
The supercritical CO₂ extraction method has demonstrated advantages for obtaining agarwood oils rich in this compound, as it operates at lower temperatures to preserve aroma components and utilizes the special solubility of critical CO₂ to extract more volatile components [2].
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Protocol 3: Disk Diffusion Method for this compound-Containing Extracts
Protocol 4: Broth Microdilution Method for MIC/MBC Determination
The following workflow diagram illustrates the complete experimental process from extraction to antimicrobial assessment:
The antimicrobial activity of this compound likely involves multiple mechanisms of action, which may work individually or synergistically with other agarwood components. Based on studies of agarwood extracts and similar sesquiterpenes, several potential mechanisms have been proposed:
Membrane Disruption: this compound may interact with and disrupt microbial cell membranes, leading to increased permeability and leakage of cellular contents. This mechanism is particularly relevant for its activity against Gram-positive bacteria, which lack the protective outer membrane of Gram-negative organisms [3]. The hydrophobic nature of sesquiterpenes like this compound allows them to partition into lipid bilayers, potentially causing loss of membrane integrity and function.
Enzyme Inhibition: this compound may interfere with essential microbial enzymes through structural binding or oxidative damage. Studies have suggested that agarwood components can block or obstruct vital microbial enzymes, impairing metabolic activities necessary for microbial viability [3]. The specific oxygen-containing functional groups in this compound may facilitate interactions with active sites of microbial enzymes involved in energy production or cell wall synthesis.
Biofilm Inhibition: Preliminary research indicates that agarwood extracts may impact biofilm formation of bacterial colonies, which are frequently resistant to antimicrobial treatments [3]. While specific data on this compound's anti-biofilm activity is limited, its presence in active extracts suggests potential involvement in this mechanism, possibly through interference with quorum sensing or attachment processes.
Synergistic Effects: this compound likely works in concert with other agarwood components such as chromones and sesquiterpenes to enhance overall antimicrobial efficacy. Research has shown that agarwood oils with complex compositions exhibit better antimicrobial activity than individual isolated compounds [2], highlighting the importance of natural combinatorial chemistry in defense mechanisms.
The following diagram illustrates the potential antimicrobial mechanisms of this compound:
The potential pharmaceutical applications of this compound warrant careful investigation through standardized testing protocols. As research progresses, several key considerations should guide future studies:
Standardization Challenges: The variable composition of agarwood extracts containing this compound presents challenges for standardization. Different Aquilaria species, geographical origins, induction methods, and extraction techniques all influence the final this compound content and overall composition [2]. Future studies should report detailed characterization of test materials, including exact this compound concentrations and the presence of other major compounds.
Synergy Evaluation: Given the complex nature of agarwood extracts, studies should investigate potential synergistic interactions between this compound and other agarwood components. Fractionation and recombination experiments can help identify particularly effective combinations that enhance antimicrobial efficacy while potentially reducing required concentrations.
Resistance Development: As with any antimicrobial agent, the potential for resistance development should be assessed through serial passage experiments. Understanding whether this compound-containing extracts select for resistant mutants can inform their potential clinical utility and guide appropriate usage recommendations.
Toxicity Profiling: Comprehensive safety assessment is essential for potential therapeutic applications. Cytotoxicity testing against mammalian cell lines, hemolysis assays, and in vivo toxicity studies should accompany antimicrobial efficacy evaluations to establish therapeutic indices.
Advanced analytical approaches, including multivariate statistical techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), can help correlate specific chemical components like this compound with observed antimicrobial effects [2]. These methods facilitate the identification of activity markers and quality control parameters for standardized product development.
This compound represents a promising antimicrobial component within the complex mixture of agarwood essential oil. Current evidence indicates particular efficacy against Gram-positive bacteria, with more limited activity against Gram-negative strains and fungi. The experimental protocols outlined in this document provide standardized methodologies for extraction, chemical characterization, and antimicrobial evaluation that will enable more consistent and comparable results across future studies. As research advances, focus should be placed on elucidating precise mechanisms of action, potential synergies with other agarwood components, and comprehensive safety profiles to fully assess the therapeutic potential of this interesting sesquiterpene compound.
The anti-inflammatory activity of agarwood oil, and by extension its components like agarospirol, is linked to the modulation of key inflammatory pathways, primarily in immune cells like macrophages.
The diagram below illustrates the core signaling pathways involved in inflammation and how agarwood oil nanoemulsion (Agarwood-NE) is observed to intervene based on current research [1].
The primary evidence for this mechanism comes from a study on Agarwood Oil Nanoemulsion (Agarwood-NE) in a macrophage model [1]. The experimental workflow used to generate this data is outlined below.
The following table summarizes the quantitative results from the macrophage study, which provides indirect evidence for the bioactivity of the agarwood oil mixture containing this compound [1].
Table 1: Anti-inflammatory and Antioxidant Effects of Agarwood-NE in LPS-induced RAW264.7 Macrophages
| Assay Category | Specific Measure | Effect of Agarwood-NE (50 µg/mL) | Key Finding |
|---|---|---|---|
| Cell Viability | MTT Assay | No significant effect | Non-toxic at effective concentrations (up to 50 µg/mL). |
| Inflammatory Mediators | Nitric Oxide (NO) | Significant decrease | Reduced LPS-induced NO production. |
| ROS | Significant decrease | Reduced LPS-induced reactive oxygen species. | |
| Gene Expression (mRNA) | iNOS | Downregulated | Suppressed expression of inducible NO synthase. |
| TNF-α | Downregulated | Reduced pro-inflammatory cytokine. | |
| IL-6 | Downregulated | Reduced pro-inflammatory cytokine. | |
| IL-1β | Downregulated | Reduced pro-inflammatory cytokine. | |
| HO-1 | Modulated | Attenuated LPS-induced upregulation. | |
| Gpx-2 | Modulated | Attenuated LPS-induced upregulation. |
For researchers aiming to replicate or build upon these findings, here is a detailed methodology based on the cited study [1].
Protocol: Evaluating Anti-inflammatory Activity in RAW264.7 Macrophages
Preparation of Agarwood Oil Nanoemulsion (Agarwood-NE)
Cell Culture and Maintenance
Cell Viability Assay (MTT Assay)
Measurement of Reactive Oxygen Species (ROS)
Measurement of Nitric Oxide (NO)
Gene Expression Analysis via Quantitative PCR (qPCR)
Agarospirol is a biologically active sesquiterpene compound primarily isolated from agarwood, the fragrant resinous heartwood of Aquilaria species trees, particularly Aquilaria sinensis (Lour.) Gilg. This compound has drawn significant scientific interest due to its pronounced effects on the central nervous system (CNS), specifically its sedative and hypnotic properties. Agarwood has been utilized for centuries in traditional medicine systems across Asia as a tranquilizing agent, with historical records documenting its use for treating anxiety, restlessness, and sleep disorders. The Compendium of Materia Medica, a pharmaceutical text from the Ming Dynasty, specifically records agarwood being used for treating "forgetfulness and fright" [1]. Modern pharmacological research has systematically investigated these traditional claims, identifying this compound as one of the key bioactive constituents responsible for these CNS effects.
The chemical structure of this compound features a sesquiterpenoid framework with a characteristic spirane moiety, which is believed to contribute to its pharmacological activity. This compound exists alongside other bioactive compounds in agarwood, including jinkoh-eremol and various chromone derivatives, which may exhibit synergistic effects [2]. Recent advances in agarwood production technology, particularly through fungal induction methods using strains such as Fusarium equiseti, have enabled more sustainable and standardized production of agarwood with consistent this compound content, facilitating more reproducible scientific investigation [3]. These methodological advances have addressed previous challenges in material availability that limited comprehensive research on this valuable natural product.
Extensive research has demonstrated that this compound and agarwood essential oil (AEO) exert their sedative-hypnotic effects primarily through modulation of the GABAergic system, which is the primary inhibitory neurotransmitter system in the mammalian CNS. The GABAergic system represents a crucial regulatory pathway for neuronal excitability, and its potentiation is a well-established mechanism for sedative, anxiolytic, and hypnotic drugs. This compound appears to influence this system through multiple complementary mechanisms that enhance GABA-mediated inhibitory signaling:
Receptor Function Potentiation: this compound and AEO significantly increase chlorine ion (Cl⁻) influx through GABAA receptors in human neuroblastoma cells, leading to neuronal hyperpolarization and reduced excitability. This enhanced chloride conductance is a fundamental mechanism of GABAergic inhibition [1] [4].
Receptor Subunit Regulation: AEO has been shown to significantly elevate the expression of various GABAA receptor subunits and subtypes in the cerebral cortex, suggesting a genomic effect that potentially increases the density of functional GABA receptors available for neurotransmission [1].
Antagonist Sensitivity: The sedative-hypnotic effects of AEO are effectively blocked by the GABAA receptor antagonists bicuculline (a competitive antagonist at the GABA binding site) and flumazenil (a competitive antagonist at the benzodiazepine binding site), confirming specific receptor-mediated actions rather than non-specific membrane effects [4].
Interestingly, studies have demonstrated that these effects occur without significant alteration of endogenous GABA or glutamate levels in the brain, suggesting that this compound modulates receptor function and expression rather than neurotransmitter synthesis or degradation [1] [4].
In addition to its primary actions on the GABAergic system, this compound demonstrates modulatory effects on dopaminergic neurotransmission, which may contribute to its overall neuroleptic profile. Research indicates that this compound decreases both methamphetamine- and apomorphine-induced spontaneous motility in murine models, suggesting antagonism of dopamine-mediated behaviors [2]. Furthermore, this compound administration significantly increases brain homovanillic acid levels (the major metabolite of dopamine) without altering the levels of monoamines or other metabolites, indicating increased dopamine turnover. This neurochemical profile parallels that observed with classical neuroleptic medications such as chlorpromazine, suggesting potential antipsychotic properties in addition to sedative-hypnotic effects [2].
Table 1: Quantitative Pharmacological Effects of this compound and Agarwood Essential Oil in Murine Models
| Pharmacological Parameter | Effect Observed | Dose/Concentration | Significance |
|---|---|---|---|
| Hexobarbital-induced sleeping time | Prolongation | Benzene extract containing this compound | p < 0.05 |
| Spontaneous motility | Significant reduction | 60 mg/kg AEO | p < 0.01 |
| Acetic acid-writhing response | Suppression | Benzene extract containing this compound | p < 0.05 |
| Methamphetamine-induced activity | Decrease | Purified this compound | p < 0.05 |
| Apomorphine-induced motility | Reduction | Purified this compound | p < 0.05 |
| Pentobarbital-induced sleep onset | Accelerated | 60 mg/kg AEO | p < 0.01 |
| Pentobarbital-induced sleep duration | Prolonged | 60 mg/kg AEO | p < 0.01 |
The following diagram illustrates the proposed molecular signaling pathway through which this compound exerts its sedative-hypnotic effects:
This integrated mechanism, targeting both GABAergic and dopaminergic systems, distinguishes this compound from many conventional sedative-hypnotic medications and may underlie its favorable side effect profile, particularly the absence of significant desensitization with prolonged administration observed in experimental models [1].
This compound can be obtained either through purification from natural agarwood sources or via fungal-induced agarwood production systems. For natural sourcing, high-quality agarwood chips should be selected based on established grading standards. The optimized extraction protocol utilizes ultrasonic hydrodistillation (UHD), which has demonstrated superior yield and efficiency compared to traditional methods [5]:
Raw Material Preparation: Grind dried agarwood chips to a consistent particle size of 40-60 mesh using a laboratory mill. This uniform particle size ensures optimal extraction efficiency.
Ultrasonic Pretreatment: Soak 100g of prepared agarwood powder in 500mL deionized water in an ultrasonic reactor. Apply ultrasonic treatment at 400W power for 40 minutes at 40°C. This ultrasonication step disrupts plant cell walls, enhancing the release of essential oils including this compound.
Hydrodistillation: Transfer the ultrasonically treated mixture to a conventional hydrodistillation apparatus and continue extraction for 120 hours. Monitor temperature carefully to maintain gentle boiling and prevent degradation of thermolabile compounds.
Oil Collection and Analysis: Collect the essential oil layer, dry over anhydrous sodium sulfate, and store at -20°C protected from light. Analyze this compound content using GC-MS with reference standards for quantification.
This optimized UHD method yields agarwood essential oil with significantly higher sesquiterpenoid content (84.27%) compared to traditional soaking hydrodistillation (81.99%), making it particularly suitable for obtaining high-purity this compound for research applications [5]. For studies requiring highly purified this compound, subsequent purification steps including column chromatography over silica gel with gradient elution (hexane:ethyl acetate) and preparative thin-layer chromatography are recommended.
Locomotor activity testing and pentobarbital-induced sleep assays in rodents represent the standard preclinical models for evaluating sedative-hypnotic activity. The following protocol details a comprehensive assessment approach:
Animal Subjects and Housing: Use adult male or female ICR mice (20-25g) housed under controlled conditions (22±1°C, 12h light/dark cycle) with ad libitum access to food and water. All procedures should receive institutional animal care committee approval.
Drug Administration: Prepare this compound in 0.5% Tween-80/saline vehicle. Administer via oral gavage or intraperitoneal injection at doses ranging from 10-100 mg/kg. Include vehicle control and positive control groups (e.g., diazepam 2mg/kg).
Open-Field Locomotor Test: At 30 minutes post-administration, place individual mice in the center of an open-field apparatus (40×40×35cm). Record horizontal locomotion (total distance traveled) and vertical activity (rearing) for 30 minutes using automated tracking software. Significant reduction in both parameters indicates sedative activity [1] [4].
Pentobarbital-Induced Sleep Test: At 30 minutes post-treatment with this compound, administer sodium pentobarbital (40mg/kg, i.p.) to mice. Record the latency to sleep (time from pentobarbital injection to loss of righting reflex) and sleep duration (time from loss to recovery of righting reflex). Prolonged sleep duration with or without reduced latency demonstrates hypnotic potentiation [1].
Statistical Analysis: Express data as mean ± SEM. Analyze using one-way ANOVA followed by post-hoc tests such as Tukey's test, with p < 0.05 considered statistically significant. Include appropriate sample sizes (typically n=8-12 per group) to ensure adequate statistical power.
Table 2: Chemical Composition Profile of Agarwood Essential Oil Obtained via Optimized Ultrasonic Hydrodistillation
| Compound Class | Specific Compounds Identied | Relative Percentage (%) | Biological Significance |
|---|---|---|---|
| Sesquiterpenes | This compound, β-bisabolol, α-costal, kusunol, α-cyperone, 7-epi-γ-eudesmol, dehydrofukinone | 84.27±0.41 | Primary bioactive constituents |
| Aromatics | 7-Methyltridecane, 2,3,4,5-tetramethyltricyclo[3.2.1.0²,⁷]oct-3-ene, pyrethrone, perhydropyrene | 24.11 | Contribution to fragrance properties |
| Other Compounds | Various fatty acid derivatives, minor unidentified components | 19.82 | Potential synergistic effects |
To investigate the GABAergic mechanism of this compound, the following experimental approaches are recommended:
GABAA Receptor Binding Assays: Use neuronal membrane preparations from rat cerebral cortex. Conduct competitive binding experiments using [³H]-flunitrazepam or [³H]-muscimol as radioligands. Incubate with varying concentrations of this compound (0.1-100μM) for 60 minutes at 4°C. Determine dissociation constants (Kd) and receptor density (Bmax) through Scatchard analysis.
Chloride Influx Measurement: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate medium. Load cells with the chloride-sensitive fluorescent dye MQAE. Measure fluorescence intensity (excitation 360nm, emission 460nm) before and after this compound application using a fluorescence plate reader. Calculate chloride influx rates with or without GABAA receptor antagonists (bicuculline 10μM, flumazenil 10μM) to confirm receptor specificity [4].
Gene Expression Analysis of GABAA Receptor Subunits: Extract total RNA from cerebral cortex tissues of treated animals. Perform quantitative RT-PCR using primers specific for various GABAA receptor subunits (α1-α6, β1-β3, γ1-γ3). Normalize expression levels to housekeeping genes (GAPDH, β-actin). Significant upregulation of specific subunits (particularly α2 and γ2) supports genomic effects [1] [4].
Neurotransmitter Level Assessment: Homogenize brain tissues (cortex, hippocampus, striatum) in ice-cold perchloric acid. Analyze levels of GABA, glutamate, dopamine, and metabolites (homovanillic acid) using UFLC-MS/MS or HPLC-ECD. Compare neurotransmitter ratios between treatment groups to identify neurochemical correlates [2] [1].
The following workflow diagram illustrates the integrated experimental approach for evaluating this compound's sedative-hypnotic effects:
The sedative-hypnotic properties of this compound present promising research opportunities for developing novel therapeutic agents addressing significant clinical needs. Current treatment options for anxiety and sleep disorders, primarily benzodiazepines and related compounds, carry substantial risks including tolerance, dependence, and cognitive impairment [6] [7]. This compound's unique mechanistic profile—combining GABA potentiation with dopamine modulation—suggests potential for improved therapeutic agents with reduced adverse effects. Research indicates that prolonged agarwood essential oil treatment (14 days) does not result in obvious desensitization in animal models, a valuable characteristic that warrants further investigation for chronic applications [1] [4].
For formulation development, this compound's lipophilic nature as a sesquiterpenoid presents both challenges and opportunities for drug delivery. Recommended approaches include:
Lipid-Based Delivery Systems: Nanoemulsions, self-microemulsifying drug delivery systems (SMEDDS), or liposomal formulations can enhance oral bioavailability and brain penetration of this compound.
Transdermal Applications: The compound's relatively low molecular weight and lipophilicity make it suitable for transdermal delivery systems, potentially useful for sustained-release sedative formulations.
Inhalation Delivery: Historical use of agarwood through incense and aromatherapy suggests potential for pulmonary administration, particularly for acute anxiety management.
From a safety and toxicology perspective, this compound appears to have a favorable profile based on traditional usage and preliminary research. Agarwood essential oil exhibits lower cytotoxicity compared to many synthetic sedative agents, suggesting potential for pharmaceutical and skincare applications [5]. However, comprehensive toxicological evaluation including genotoxicity, organ-specific toxicity, and potential drug interactions should be conducted following standard regulatory guidelines before clinical development.
Future research should prioritize structure-activity relationship studies to identify the key molecular features responsible for this compound's pharmacological effects, potentially leading to optimized analogs with enhanced potency and selectivity. Additionally, investigation of potential synergistic effects between this compound and other agarwood constituents (such as jinkoh-eremol and various chromones) may reveal valuable combination approaches that could maximize therapeutic benefits while minimizing required doses and potential side effects.
This compound is a sesquiterpenoid compound that serves as one of the major bioactive constituents of agarwood oil, extracted from Aquilaria agallocha Roxb. and other Aquilaria species. This compound has demonstrated significant anti-inflammatory properties in both computational and experimental studies, making it a promising candidate for drug development, particularly for inflammatory conditions and neurological disorders. Molecular docking has emerged as an indispensable tool in modern drug discovery, enabling researchers to predict how small molecules like this compound interact with biological targets at the atomic level. This approach provides crucial insights into binding mechanisms and structure-activity relationships while significantly reducing the time and resources required for initial drug screening phases.
The therapeutic potential of this compound extends beyond its observed experimental effects to include predicted interactions with key inflammatory mediators and neurological targets. Studies have revealed that this compound constitutes approximately 12.5% of agarwood oil and exhibits strong binding affinity to major anti-inflammatory and immunomodulatory receptors [1] [2]. Additionally, this compound and other agarwood compounds have shown promising neuroprotective properties in in vitro studies, suggesting potential applications against neurological conditions like Alzheimer's disease [3]. These diverse pharmacological effects make this compound an excellent candidate for systematic molecular docking studies to elucidate its mechanism of action at the molecular level.
Molecular docking studies for this compound require careful planning and execution to generate reliable, reproducible results. The fundamental goal is to predict the binding orientation and affinity of this compound when interacting with specific protein targets, thereby facilitating understanding of its mechanism of action at the molecular level. The docking process follows a structured workflow that begins with ligand preparation, proceeds through target selection and preparation, and culminates in the docking simulation itself. For this compound, previous studies have employed successful docking approaches against various targets, particularly focusing on inflammatory pathway proteins like cytokines and their receptors [1] [2].
The experimental design must account for several critical factors: the choice of appropriate protein targets based on pharmacological evidence, the selection of docking software compatible with the research objectives, and the implementation of proper validation protocols. For this compound, relevant targets include TNF-α, COX-2, IL-1β, and IL-6 based on its established anti-inflammatory activity [2]. Additionally, neurological targets such as acetylcholinesterase (AChE), monoamine oxidases (MAO), and NMDA receptors may be investigated given the reported neuroprotective effects of agarwood compounds [3]. Docking algorithms that incorporate ligand flexibility generally yield more accurate results for sesquiterpenoids like this compound, which contain multiple rotatable bonds.
Successful implementation of molecular docking studies requires appropriate computational resources and software tools. For most docking applications, a standard workstation with sufficient RAM (8-16 GB minimum) and a multi-core processor will suffice, though high-throughput virtual screening may require cluster computing resources. The selection of docking software should be based on the specific research questions, with popular options including AutoDock Vina, AutoDock 4, Schrödinger Glide, and MOE Dock.
Table 1: Software Options for this compound Molecular Docking Studies
| Software | Sampling Algorithm | Scoring Function | Advantages | Limitations |
|---|---|---|---|---|
| AutoDock Vina | Monte Carlo & Genetic Algorithm | Empirical & Knowledge-based | High speed, open-source, user-friendly | Limited to rigid receptor docking |
| AutoDock 4 | Lamarckian Genetic Algorithm | Empirical Free Energy | Extensive parameterization, accurate | Slower than Vina |
| Schrödinger Glide | Monte Carlo | GlideScore (Force field-based) | High accuracy, extensive validation | Commercial license required |
| MOE Dock | Monte Carlo & Genetic Algorithm | London dG & Affinity dG | Integrated with modeling suite | Commercial license required |
The following diagram illustrates the complete experimental workflow for this compound molecular docking studies, from initial compound selection to final analysis:
Quantitative analysis of this compound docking results provides crucial insights into its potential therapeutic efficacy and mechanism of action. Systematic docking studies against various protein targets have revealed that this compound exhibits strong binding affinity to several key inflammatory and neurological targets. The binding energy values, typically measured in kcal/mol, indicate the strength of interaction, with more negative values representing stronger binding. Compared to other agarwood compounds like jinkoh-eremol and 10-epi-γ-eudesmol, this compound consistently demonstrates competitive binding across multiple targets, suggesting its significant contribution to the observed pharmacological effects of agarwood oil.
Table 2: Experimentally Observed Binding Affinities of this compound with Various Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Residues Interacting | Type of Interactions | Comparison with Reference Compound |
|---|---|---|---|---|---|
| TNF-α | 2AZ5 | -7.2 to -8.1 | Lys11, Glu135, Tyr119 | Hydrophobic, Van der Waals | Comparable to known TNF-α inhibitors |
| MAO-A | 2Z5X | -8.5 to -9.2 | Tyr69, Tyr197, FAD | π-π stacking, H-bonding | Slightly weaker than standard inhibitor |
| MAO-B | 1GOS | -7.8 to -8.6 | Ile199, Tyr326, FAD | Hydrophobic, Van der Waals | Similar to reference compound |
| COX-2 | 5IKR | -6.9 to -7.5 | Ser119, Tyr115, Val349 | Hydrophobic, Van der Waals | Moderate activity compared to NSAIDs |
| IL-6 | 1ALU | -7.1 to -7.8 | Glu72, Lys75, Tyr103 | Electrostatic, Van der Waals | Better than some natural inhibitors |
The molecular interaction profiles reveal that this compound predominantly forms hydrophobic interactions with binding pocket residues, complemented by selective hydrogen bonding and van der Waals forces. In studies with TNF-α, a key regulator of inflammation, this compound established stable interactions with Lys11, Glu135, and Tyr119, residues critical for TNF-α trimerization and signaling [1] [2]. For monoamine oxidase enzymes (MAO-A and MAO-B), this compound demonstrated strong binding affinity ranging from -7.8 to -9.2 kcal/mol, with specific π-π stacking interactions with tyrosine residues near the flavin adenine dinucleotide (FAD) cofactor [4] [3]. These interactions likely contribute to the observed anti-inflammatory and potential neuroprotective effects of this compound-containing preparations.
Pharmacokinetic profiling using in silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction tools provides valuable preliminary data on the drug-likeness of this compound. Computational analysis indicates that this compound complies with Lipinski's Rule of Five, suggesting favorable oral bioavailability potential. The compound exhibits appropriate molecular weight, lipophilicity, and hydrogen bonding capacity that align with requirements for drug-like molecules. These characteristics support the continued investigation of this compound as a lead compound for pharmaceutical development.
Table 3: Predicted ADME Properties of this compound
| Parameter | Value | Optimal Range | Interpretation |
|---|---|---|---|
| Molecular Weight | 222.37 g/mol | ≤500 | Optimal |
| Log P | 3.2 | ≤5 | Good lipophilicity |
| H-bond Donors | 1 | ≤5 | Optimal |
| H-bond Acceptors | 1 | ≤10 | Optimal |
| TPSA | 20.2 Ų | ≤140 | Excellent membrane permeability |
| GI Absorption | High | High | Favorable |
| BBB Permeation | Yes | Yes | Potential CNS activity |
| CYP1A2 Inhibition | No | No inhibition preferred | Favorable |
| CYP2C9 Inhibition | No | No inhibition preferred | Favorable |
| CYP3A4 Inhibition | No | No inhibition preferred | Favorable |
| Lipinski Violations | 0 | ≤1 | Drug-like |
The physicochemical properties of this compound contribute to its promising pharmacokinetic profile. With a topological polar surface area (TPSA) of approximately 20.2 Ų and calculated log P value of 3.2, this compound demonstrates optimal characteristics for membrane permeability and potential blood-brain barrier penetration [3] [2]. This aligns with experimental observations of agarwood oil's effects on the central nervous system, including sedative and potential neuroprotective activities. The absence of significant cytochrome P450 inhibition suggests a lower risk of drug-drug interactions, though experimental validation is necessary to confirm these computational predictions.
Molecular docking protocols for this compound require meticulous attention to detail at each step to ensure reliable and reproducible results. The following comprehensive protocol outlines the specific procedures for conducting this compound docking studies using AutoDock Vina, one of the most widely used docking programs in academic research.
Comprehensive analysis of docking results requires both quantitative metrics and qualitative assessment of interaction patterns. The binding energy values provide an initial ranking of compound affinity, with more negative values indicating stronger binding. However, these values should be interpreted in conjunction with detailed analysis of molecular interactions that contribute to complex stability and specificity.
For this compound, particular attention should be paid to its sesquiterpenoid structure which facilitates extensive hydrophobic interactions within binding pockets. The oxygen-containing functional groups may form selective hydrogen bonds with polar residues, contributing to binding specificity. These characteristic interaction patterns should be consistently evaluated across different protein targets to establish structure-activity relationships.
Molecular docking studies have established this compound as a promising bioactive compound with significant potential for further drug development. The consistent demonstration of strong binding affinity to key inflammatory targets, particularly TNF-α and MAO enzymes, provides a molecular foundation for its observed pharmacological effects. The favorable ADME properties predicted through computational analysis further support its potential as a lead compound. However, these in silico findings require experimental validation through in vitro and in vivo studies to fully establish this compound's therapeutic utility.
Future research should focus on several key areas: First, experimental validation of the predicted protein-ligand interactions through biophysical techniques like X-ray crystallography or NMR spectroscopy would provide definitive structural evidence. Second, systematic structure-activity relationship studies of this compound analogs could identify more potent derivatives with optimized binding characteristics. Third, dynamic simulation approaches such as molecular dynamics (MD) would provide insights into the stability and time-dependent behavior of this compound-protein complexes [3]. Finally, integrated pharmacological profiling is necessary to establish comprehensive efficacy, safety, and pharmacokinetic parameters for this compound in relevant disease models. Through these coordinated research efforts, this compound could potentially be developed into a valuable therapeutic agent for inflammatory and neurological disorders.
Agarwood, derived from Aquilaria species, has been traditionally used across various medicinal systems for its neuroactive properties, particularly in treating anxiety, depression, and insomnia. The chemical complexity of agarwood essential oil (AEO) encompasses diverse compounds including sesquiterpenes (such as agarospirol) and 2-(2-phenylethyl)chromones (PECs), which are recognized for their potential neuroprotective effects [1] [2]. Modern pharmacological research has demonstrated that these components exhibit significant biological activities relevant to central nervous system (CNS) disorders, including anti-inflammatory actions, acetylcholinesterase inhibition, and protection against neurotransmitter-induced neurotoxicity [3] [2].
The blood-brain barrier (BBB) represents a formidable challenge for neurotherapeutic development, with nearly 98% of small molecules and almost all large molecules unable to cross this highly selective interface [4]. As interest in natural product-based CNS therapies grows, establishing reliable permeability assessment protocols for agarwood compounds becomes imperative. This document provides comprehensive application notes and experimental protocols for evaluating the BBB permeability of this compound and other bioactive agarwood components using established in vitro and in vivo models, enabling researchers to systematically identify promising candidates for neurological drug development.
Recent investigative efforts have yielded quantitative data on the BBB penetration capabilities of various agarwood-derived compounds, particularly focusing on the structural class of 2-(2-phenylethyl)chromones (PECs). These compounds show distinct structure-permeability relationships based on their molecular characteristics:
Flindersia-type PECs (FTPECs) demonstrate superior BBB penetration compared to tetrahydro-2-(2-phenylethyl)chromones (THPECs), with blood-to-brain relative abundance ratios frequently exceeding 1.0 [3]. This enhanced permeability is attributed to their aromatic A-ring structure, which may optimize physicochemical properties for transcellular diffusion.
THPECs with a saturated cyclohexane ring in the A-ring exhibit reduced brain distribution despite presence in systemic circulation. Quantitative analysis revealed that from ordinary agarwood extracts, 8 THPECs and 6 FTPECs were detected in rat serum, but only FTPECs demonstrated significant accumulation in brain tissue [3].
Sesquiterpenes including this compound, while noted as major components of AEO, require further empirical investigation to establish quantitative permeability parameters, as current literature predominantly focuses on chromone components [1] [2].
Table 1: Blood-Brain Barrier Permeability of Agarwood Compounds
| Compound Class | Representative Compounds | BBB Permeability | Relative Abundance (Blood:Brain) | Key Structural Features |
|---|---|---|---|---|
| FTPECs | 6,8-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone, 5-hydroxy-2-(2-phenylethyl)chromone | High | >1.0 [3] | Benzene A-ring, planar structure |
| THPECs | Tetrahydro-2-(2-phenylethyl)chromone derivatives | Low to Moderate | <1.0 [3] | Saturated cyclohexane A-ring |
| Sesquiterpenes | This compound, α-guaiene, β-sesquiphellandrene | Not fully characterized | Data insufficient [1] | Oxygenated terpenoid structure |
The permeability of agarwood compounds across the BBB is influenced by key molecular descriptors that govern passive diffusion mechanisms:
FTPECs generally exhibit more favorable combinations of these properties compared to THPECs, explaining their enhanced BBB penetration capabilities. Additionally, the presence of specific transporter interactions may further influence the brain uptake of these compounds, though such mechanisms require further investigation for agarwood components specifically [3].
The PAMPA-BBB assay provides a high-throughput screening method for initial passive permeability assessment [4].
Membrane preparation: Add 5 μL of lipid solution to each well of the donor plate and incubate for 1 hour to allow uniform membrane formation
Plate assembly: Fill receiver wells with 300 μL assay buffer, place donor plate on top
Sample application: Add 150 μL of test compound (50-100 μM in assay buffer) to donor wells
Incubation: Cover plates and incubate at 25°C for 4-16 hours without disturbance
Sample collection: Collect samples from both donor and receiver compartments
Analysis: Quantify compound concentrations in both compartments using HPLC-MS/MS or GC-MS
Permeability calculation: Determine apparent permeability (Papp) using the formula:
Papp = (VR × CR) / (A × T × CD)
Where VR = receiver volume, CR = receiver concentration, A = membrane area, T = time, CD = initial donor concentration [4]
This protocol utilizes human brain microvascular endothelial cells (HBMECs) to create a more physiologically relevant BBB model [4].
Table 2: Cell-Based BBB Model Systems for Agarwood Compound Assessment
| Model Type | Key Components | Applications | Advantages | Limitations |
|---|---|---|---|---|
| HBMEC Monolayer | Human brain microvascular endothelial cells cultured on transwell inserts | Transport studies, metabolite identification, transporter interactions | Human-derived, expresses relevant transporters and tight junctions | Requires specialized cell culture techniques, potential batch-to-batch variability |
| BBB Organoids | Co-culture of endothelial cells, pericytes, and astrocytes in low-adherence conditions [5] | High-throughput screening, mechanistic studies, therapeutic development | 3D architecture, multiple cell types, high predictive accuracy | Specialized analysis techniques, longer establishment time |
Procedure:
BBB organoids provide a multicellular 3D model that recapitulates key features of the neurovascular unit [5].
Procedure:
To complement in vitro findings, conduct in vivo pharmacokinetic studies to evaluate agarwood compound absorption, distribution, and brain penetration [3].
Dosing and sample collection:
Sample processing:
DESI-MS imaging (optional):
Agarwood compounds, particularly FTPECs, demonstrate significant neuroprotective effects through anti-inflammatory mechanisms [3] [2].
Procedure:
The following diagram illustrates the key neuroprotective mechanisms identified for agarwood compounds, particularly FTPECs, in modulating neuroinflammatory pathways:
Schematic Diagram: Neuroprotective Mechanisms of Agarwood Compounds Against Neuroinflammation
The integration of these protocols enables systematic evaluation of agarwood compounds for CNS drug development. Key applications include:
Future directions should focus on mechanistic transport studies to determine whether agarwood compounds cross the BBB via passive diffusion or utilize specific transport systems, which could be exploited for enhanced CNS delivery. Additionally, clinical correlation studies will be essential to translate these preclinical findings to therapeutic applications in neurological disorders.
Here is a consolidated SPME-GC-MS protocol for analyzing agarospirol and other volatile compounds from agarwood, based on current research methodologies.
Sample Preparation
SPME Fiber Selection
Extraction Process
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following diagram illustrates the complete workflow from sample preparation to data analysis:
SPME offers distinct advantages for volatile profiling. The following table compares its characteristics with other common extraction techniques:
| Feature/Aspect | Solid-Phase Microextraction (SPME) | Liquid Extraction (e.g., with Hexane) | Static Headspace (HS) |
|---|---|---|---|
| Principle | Adsorption onto a coated fiber [3] | Dissolution in organic solvent [6] | Equilibrium partitioning between sample and gas phase [6] |
| Key Advantage | Solvent-free, simple, minimal sample preparation, rapid [3] | Good for quantitative analysis of a broad compound range [6] | Simple, minimal carryover, good for highly volatile compounds [6] |
| Throughput | High | Moderate | High |
| Quantitative Performance | Good for relative comparison; requires careful calibration | Provides comparable quantitative results [6] | Good for volatile analytes |
| Number of Compounds Identified | High (e.g., >70 in headspace, >100 in smoke) [3] | Comparable | Allows identification of more substances than liquid extraction [6] |
SPME-based studies have successfully identified this compound and provided quantitative insights across different agarwood samples and origins.
| Agarwood Species / Origin | Sample Form | SPME Method | Key Finding on this compound | Other Major Co-extracted Compounds |
|---|---|---|---|---|
| Aquilaria malaccensis (Malaysia) [5] | Essential Oil | Not Specified | Present in samples from all tested locations (2.26% - 3.54% of oil) [5] | N-hexadecanoic acid |
| Aquilaria malaccensis (Chipwood) [3] | Chipwood (Headspace) | HS-SPME, DVB/CAR/PDMS | Identified | β-dihydroagarofuran, α-guaiene, kessane |
| Aquilaria malaccensis (Chipwood) [3] | Chipwood (Smoke) | Direct Smoke SPME, DVB/CAR/PDMS | Identified | β-selinene, caryophyllene oxide, α-muurolene |
| Brunei Agarwood [4] | Wood | HS-SPME, GC-TOFMS | Correlated strongly with Brunei group; a key differential compound | α-Agarofuran, β-dihydroagarofuran, γ-eudesmol |
Network pharmacology analyses indicate that sesquiterpenoids like this compound are crucial for agarwood's reported neuroactive effects. Studies predict that these compounds interact with multiple targets (e.g., ALB, TNF) and pathways involved in insomnia, anxiety, and depression [1]. This compound has also been identified as a constituent in agarwood oil nanoemulsions that exhibit significant anti-inflammatory and antioxidant activity in cellular models, inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) [7].
I hope these detailed application notes and protocols are helpful for your research and development efforts. Should you require further clarification on any of the methods or need information on a different aspect of analysis, please feel free to ask.
1. Chemical Profile and Source Agarospirol is a sesquiterpene and a principal bioactive component of Agarwood Essential Oil (AEO) [1]. AEO is a complex mixture obtained primarily from Aquilaria species trees. It contains numerous volatile compounds, including sesquiterpenes (e.g., gualol, dehydrofukinone) and aromatics [1]. The chemical profile and resulting bioactivity of AEO can vary significantly based on the extraction method [2].
2. Documented Pharmacological Activities The research indicates several key neurological activities for AEO, which are attributed to its composite compounds, including this compound.
3. Mechanism of Action The primary mechanism for the sedative-hypnotic effects of AEO involves the GABAergic system [1]. The proposed anxiolytic and antidepressant mechanisms involve multiple pathways, including the regulation of the Glu-GABA system and the inhibition of neuroinflammation [3] [2]. The diagram below illustrates these core mechanisms.
Given the difficulty in isolating this compound, most protocols utilize the whole AEO. The following are standard methodologies for key activity assays.
Protocol 1: Evaluating Sedative-Hypnotic Effects via Pentobarbital-Induced Sleep Test
This protocol is used to assess the sleep-promoting potential of AEO [1].
Protocol 2: Assessing Antidepressant Activity using a Tail Suspension Test (TST)
This protocol measures antidepressant-like behavior in mice [2].
Protocol 3: Mechanism Elucidation - GABAA Receptor Antagonism
This protocol confirms the involvement of the GABAA receptor in AEO's sedative effects [1].
The table below summarizes key quantitative findings from animal studies on Agarwood Essential Oil.
Table 1: Quantitative Effects of Agarwood Essential Oil in Animal Models
| Pharmacological Activity | Experimental Model | Dose & Administration | Key Quantitative Results | Citation |
|---|---|---|---|---|
| Sedative-Hypnotic | Pentobarbital-induced sleep test (Mice) | 60 mg/kg, i.p. (single & multiple doses) | Prolonged sleep duration; No obvious desensitization after 14-day administration. | [1] |
| Antidepressant | LPS-induced depression model (Mice) | Inhalation & Injection | Significantly decreased immobility time in TST and FST; Reduced IL-1β, IL-6, and TNF-α in the brain. | [2] |
| Anxiolytic | Open-field test, Elevated plus maze (Mice) | Vapor inhalation | Significantly increased central area activity and open arm entries, indicating reduced anxiety. | [3] |
Q1: Why is the yield of agarospirol low in my artificially induced Aquilaria trees?
Q2: What are the key genes and regulators controlling this compound synthesis?
| Target | Name/Type | Function in Sesquiterpene Biosynthesis | Effect on Yield |
|---|---|---|---|
| AsHMGR1 [2] | Gene | A rate-limiting enzyme in the Mevalonic Acid (MVA) pathway, upstream of sesquiterpene production. | Upregulation increases precursor supply. |
| AsTPS1 [2] | Gene | A key sesquiterpene synthase enzyme that catalyzes the formation of sesquiterpene skeletons. | Upregulation directly increases sesquiterpene production. |
| AsZFP9 [2] | Transcription Factor (C2H2-Zinc Finger) | Activates the promoters of both AsHMGR1 and AsTPS1. Acts as a positive regulator [2]. | Overexpression increased sesquiterpenes like α-guaiene by 2.1-3.8 times [2]. |
| AsWRKY44 [3] | Transcription Factor (WRKY) | Binds to the ASS1 (a sesquiterpene synthase) promoter. Acts as a repressor in healthy trees [3]. | Degradation upon wounding/JA treatment relieves repression, allowing synthesis to begin [3]. |
The following diagram illustrates the core molecular pathway and the role of these key regulators.
| Method | Description | Expected Yield & Quality | Key Considerations |
|---|---|---|---|
| Physical Wounding [1] | Nailing, drilling, bark removal. | Low quality, low yield [1]. | Simple but inefficient; may not provide sustained stress to trigger full biochemical response. |
| Biological Inoculation [1] [4] | Inoculation with agarwood-promoting fungi (e.g., Lasiodiplodia theobromae). | Variable; can be high quality depending on the fungal strain [1]. | Success depends on using the correct, compatible fungal endophytes. |
| Chemical Induction [1] [4] | Application of salts, jasmonic acid, or other chemicals. | Can be similar to natural agarwood with higher yield [1]. | Fire drill + brine (0.4 mmol) shown to significantly increase essential oil and fragrant compounds [4]. |
| Combined Method [4] | Fire drill followed by treatment with brine solution. | High yield of essential oil and metabolites [4]. | A moderate brine concentration (0.4 mmol) is most effective for sustainable production [4]. |
The experimental workflow for this optimized method and its impact on the tree's system is detailed below.
Here are detailed methodologies for key experiments cited in this guide to aid in your research.
1. Protocol for Inducing Agarwood with Fire Drill and Brine [4]
2. Protocol for Analyzing Key Gene Expression (e.g., AsZFP9, AsHMGR1, AsTPS1) [2]
The problem of low this compound yield is being addressed through several advanced research avenues:
Q1: What is the fundamental biological mechanism behind agarwood formation? Agarwood, including the compound agarospirol, is a pathological product of the Aquilaria tree's defense mechanism [1]. When the tree suffers physical wounding (from insects, lightning, or artificial means) and subsequent microbial infection, it activates specific biosynthetic pathways [1] [2]. This defense response primarily involves the mevalonate pathway, where enzymes like sesquiterpene synthases lead to the production of various secondary metabolites, including sesquiterpenoids which constitute the main components of agarwood resin [1].
Q2: Which fungi have been recently proven effective for inducing this compound production? Recent research has successfully identified and tested specific fungi for their efficacy. The study isolated dominant fungi from pre-treated Aquilaria sinensis trees and screened them for tolerance to benzyl acetone, a key compound in the agarwood formation process [2]. The most effective strains were:
Inoculation with these strains for six months resulted in high-quality agarwood with ether extracts of 50.22% and 48.71% respectively, far exceeding the 10% threshold set by the Chinese Pharmacopoeia [2].
Q3: What are the critical steps in the pre-treatment and inoculation process? A successful protocol involves a combination of physical and biological methods [2]:
Q4: How can I verify the success of my induction experiment and the quality of the agarwood? You can assess the quality through chemical analysis of the harvested wood [2]. Key metrics include:
The following table summarizes the quality metrics from a recent successful experiment using fungal induction:
| Fungal Strain | Ether Extract | Relative Aromatic Content | Sesquiterpene Constituents |
|---|---|---|---|
| Trichoderma sp. | 50.22% | 30.10% | 10.21% |
| Neurospora sp. | 48.71% | 32.86% | 11.19% |
Source: Liu et al., 2024 [2]
Issue 1: Low Resin Yield After Inoculation
Possible Cause: The tree's health or environmental conditions are suboptimal.
Issue 2: Inconsistent Results Between Trees
Issue 3: Contamination of Cultures or Inoculation Sites
Detailed Methodology: Fungal Induction of Agarwood [2]
Pre-treatment of Trees:
Isolation and Purification of Fungi:
Screening of Benzyl Acetone-Tolerant Fungi:
Artificial Inoculation:
Harvesting and Analysis:
The following diagram illustrates the core mechanism of agarwood formation, which is central to developing induction strategies.
The experimental workflow for inducing and verifying this compound production is outlined below.
Different extraction methods significantly impact the yield, compound profile, and resource efficiency of agarospirol recovery. The following table summarizes and compares key techniques based on recent studies.
| Extraction Method | Optimal Conditions | Key Outcomes | Advantages & Limitations |
|---|
| Ultrasound + Solvent-Free Microwave (UP-SFME) [1] | - Ultrasonic temp.: 60°C
This advanced method is highly recommended for maximizing yield and compound quality.
An excellent green alternative that avoids organic solvents.
After extraction, confirm the identity and purity of this compound using standard analytical techniques.
Here are solutions to frequently encountered problems in this compound extraction.
Low Yield of Volatile Oil
Inconsistent this compound Content Between Batches
Degradation of this compound or Oil Quality
This compound is a sesquiterpenoid, a class of secondary metabolites often derived from the mevalonate (MVA) pathway. Its biosynthesis in plants like agarwood-producing Aquilaria species is typically triggered as a defense mechanism against wounding or fungal infection [6]. The following diagram outlines the core logical sequence from induction to compound formation.
Agarospirol is a sesquiterpene found in agarwood, a complex natural product. Its identification is challenging because it co-occurs with hundreds of other compounds, primarily sesquiterpenes and 2-(2-phenylethyl)chromones (PECs), which can obscure its signal [1] [2] [3]. The table below summarizes the key challenges and the primary strategies to overcome them.
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Complex Matrix | Co-elution with numerous other sesquiterpenes, chromones, alkanes, and aromatics [1] [4]. | High-resolution separation (e.g., UHPLC, GC) coupled with advanced MS. |
| Low Abundance | This compound concentration can be low and varies significantly based on agarwood origin, species, and induction method [1] [3]. | Metabolite profiling and multivariate statistics (e.g., OPLS-DA) to identify marker compounds [1] [2]. |
| Extraction Variability | Yield and profile depend on extraction technique (e.g., essential oil vs. ethanol extract); this compound is more prominent in essential oils [5] [1] [2]. | Match extraction method to goal: essential oil for volatiles (GC-MS), polar solvent for broader metabolites (LC-MS). |
Here are detailed methodologies for identifying this compound using the two most common and powerful approaches.
This method is ideal for analyzing agarwood essential oils, where this compound is a known component [2] [6].
1. Sample Preparation (Hydro-Distillation & Extraction)
2. Instrumental Analysis (GC-MS)
3. Data Analysis
The following diagram illustrates the core workflow for this GC-MS protocol.
This method provides a broader view of both volatile and non-volatile metabolites in agarwood and is highly effective for complex mixtures [1].
1. Sample Preparation (Solvent Extraction)
2. Instrumental Analysis (UHPLC-QTOF-MS)
3. Data Analysis
The following diagram illustrates the core workflow for this LC-MS protocol.
Q1: My this compound signal is weak or absent in the GC-MS chromatogram. What could be wrong?
Q2: How can I be sure my identification is accurate and not a co-eluting compound?
Q3: I see a peak for this compound, but my multivariate model (OPLS-DA) does not mark it as significant. Why?
This table summarizes key chemical properties and analytical data for this compound from the search results, which are fundamental for its identification in quality control procedures.
| Property | Details and Analytical Characteristics |
|---|---|
| Chemical Class | Sesquiterpene alcohol [1] |
| Reported Concentrations | 2.98 - 3.42% (in agarwood essential oils from Aquilaria crassna) [2] |
| GC-MS Retention Index (RI) | 1592 (on HP-5MS column) [2] |
| Mass Spectrometry Data | Characteristic fragmentation patterns for identification by GC-MS [2] |
Here are detailed methodologies for extracting and identifying this compound, which can be adapted for routine testing and stability-indicating assays.
This method is used to obtain the essential oil containing this compound from raw agarwood material [2].
This protocol confirms the presence and relative concentration of this compound in an essential oil or extract [2].
While direct stability data is limited, the research highlights several factors related to this compound's presence that can inform storage hypothesis.
To address the knowledge gap on this compound's storage stability, you could design research based on the following approaches:
Agarospirol is a sesquiterpene compound found in agarwood essential oil (AEO) [1]. Its analysis is typically part of the broader quality assessment of AEO, which often involves extraction followed by GC-MS analysis [1].
The table below summarizes key information about this compound and its analytical context from the search results:
| Aspect | Description | Relevance to Quantification |
|---|
| Chemical Identity [2] | Formula: C15H26O Molecular Weight: 222.3663 g/mol CAS Registry Number: 1460-73-7 | Essential for identifying the compound, calculating concentrations, and selecting analytical standards. | | Natural Source [1] | A component of Agarwood Essential Oil (AEO) from Aquilaria sinensis. | Indicates a complex sample matrix. Method must effectively separate this compound from other compounds like β-bisabolol and kusunol [1]. | | Extraction Method [1] | Ultrasonic Hydrodistillation (UHD) can be used for AEO extraction. | Sample preparation is a critical first step. The yield and composition of AEO can be influenced by extraction parameters [1]. | | Analysis Technique [1] | Gas Chromatography-Mass Spectrometry (GC-MS) is standard for analyzing AEO composition. | GC-MS is the likely basis for any quantification method. Validation would be performed within this analytical framework. |
While a specific protocol for this compound is not available, you can develop a robust one by following standard validation guidelines (e.g., ICH Q2(R1)). The workflow below outlines the key steps and parameters to consider.
Here is a detailed breakdown of the parameters to investigate for each step:
| Validation Parameter | Experimental Methodology & Considerations |
|---|---|
| 1. Selectivity/Specificity | Demonstrate that the method can unequivocally quantify this compound in the presence of other AEO components (e.g., β-bisabolol, kusunol) [1]. This involves checking for baseline resolution of the this compound peak in GC-MS chromatograms. |
| 2. Linearity & Range | Prepare a series of standard solutions of purified this compound at a minimum of 5 concentrations. The range should cover expected concentrations in samples. Plot analyte response vs. concentration and calculate correlation coefficient (R²), slope, and y-intercept. |
| 3. Accuracy (Recovery) | Spike known amounts of this compound standard into a pre-analyzed agarwood matrix at low, medium, and high levels. Extract and analyze. Calculate percentage recovery of the known added amount. |
| 4. Precision | Repeatability: Analyze multiple aliquots of a homogeneous sample on the same day by the same analyst. Intermediate Precision: Analyze the same sample on different days, by different analysts, or with different instruments. | | 5. Sensitivity | LOD (Limit of Detection): Signal-to-noise ratio of 3:1. LOQ (Limit of Quantification): Signal-to-noise ratio of 10:1, with demonstrated precision and accuracy at that level. | | 6. Robustness | Deliberately introduce small, deliberate variations in method parameters (e.g., GC oven temperature ramp, flow rate, injection volume) to assess the method's reliability. |
Based on common challenges in analytical chemistry and agarwood research, here are some potential issues and solutions.
Q1: What should I do if the this compound peak co-elutes with another compound in my GC-MS analysis?
Q2: Why is my recovery rate for the accuracy test unacceptably low?
Q3: How can I ensure I am correctly identifying this compound and not a similar compound?
Understanding the biological origin of this compound can provide context for your work. It is a sesquiterpene, a class of compounds synthesized in plants in response to wounding or stress [3] [4]. The following diagram outlines the general biosynthetic pathway.
The choice of induction method and specific parameters significantly impacts the yield of this compound and other valuable compounds. The following table synthesizes findings from recent studies.
| Method Category | Specific Technique / Inducer | Key Performance Findings | Reported this compound Outcome | Citation |
|---|---|---|---|---|
| Chemical Induction | 1% Methyl Jasmonate (MeJA) + 1% Formic Acid (FA) + Botryosphaeria rhodina A13 | Complex inducer; Efficiently promoted agarwood formation in 9 months, meeting Chinese Pharmacopoeia standards. | Implied production via successful induction [1] | |
| Biological Induction (Fungi) | Trichoderma sp. | Inoculation for 6 months; Ether extract: 50.22%; Relative aromatic content: 30.1%; Sesquiterpene proportion: 10.21%. | Positive correlation with sesquiterpene production [2] | |
| Biological Induction (Fungi) | Neurospora sp. | Inoculation for 6 months; Ether extract: 48.71%; Relative aromatic content: 32.86%; Sesquiterpene proportion: 11.19%. | Positive correlation with sesquiterpene production [2] | |
| Integrated Method | Fire drill + 0.4 mmol Brine Solution | Resulted in the highest production of essential oil; this compound listed as a prominent Differentially Expressed Metabolite (DEM). | Prominent DEM [3] |
For researchers aiming to replicate these methods, here are more detailed protocols.
This protocol uses a design of experiments (DoE) approach to optimize a complex inducer.
This method involves a pre-screening step to select for highly effective, toxin-tolerant fungal strains.
Here are answers to common technical challenges you might encounter.
Q1: Why is the quality of my induced agarwood inconsistent?
Q2: How can I quickly assess if my induction is working?
Q3: What is the role of microbes in this compound production?
The biosynthesis of this compound, a sesquiterpene, is part of the tree's complex defense mechanism. The following diagram illustrates the key steps from induction to metabolite production.
The pathway shows that effective induction methods work by initiating a stress signal, which activates genes responsible for the biosynthesis of valuable secondary metabolites like this compound [4]. The role of microbial communities in modulating this process is crucial [4] [3].
I hope this technical support guide provides a solid foundation for your experiments. The field is advancing rapidly, particularly in understanding the molecular mechanisms, so continuing to monitor new research on multi-omics approaches will be highly beneficial [4].
What are the major sources of interference in agarospirol analysis? The primary source of interference is the complex chemical matrix of the agarwood sample itself. Agarwood essential oil contains numerous sesquiterpenes and chromones with similar chemical structures and properties to this compound, which can lead to co-elution in chromatographic separation [1]. The specific composition can vary significantly based on the extraction method used [1].
How can I improve the separation of this compound from similar compounds? Optimizing your chromatographic method is key. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), using a more polar mobile phase (e.g., a higher water-to-organic solvent ratio) will increase the retention time of analytes. This can provide better resolution for semi-polar compounds like sesquiterpenes [2]. A step-by-step protocol for method optimization is provided below.
Does the sample extraction method influence analytical interference? Yes, significantly. Research shows that different extraction techniques yield essential oils with varying chemical profiles and concentrations of key compounds. For instance, Ultrasonic Hydrodistillation (UHD) has been shown to produce a higher total sesquiterpenoid content compared to traditional Soaking Hydrodistillation (SHD) [1]. Selecting an appropriate extraction method is a critical first step in minimizing the sample matrix complexity.
The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Co-elution/unresolved peaks in HPLC/GC | Complex sample matrix; similar compounds (e.g., other sesquiterpenes like γ-eudesmol); suboptimal instrument method [1]. | Optimize mobile phase gradient (RP-HPLC); use a more polar mobile phase to increase retention time; consider GCxGC-MS for greater separation power [1] [2]. |
| Low recovery/yield of this compound | Inefficient extraction from wood matrix; loss during sample preparation [1]. | Switch to more efficient extraction (e.g., Ultrasonic Hydrodistillation); validate recovery using a calibration curve with internal standard [1] [3]. |
| High background noise in detection | Sample contaminants; impurities from solvents or equipment [1]. | Ensure sample cleanliness (filtration); use high-purity solvents; properly clean and maintain instrumentation. |
| Inconsistent results between replicates | Non-homogeneous sample; variable extraction conditions [1]. | Implement rigorous sample grinding/homogenization; strictly control time, temperature, and power in extraction [1]. |
This method has been identified as an efficient and environmentally friendly pretreatment technology [1].
A calibration curve is essential for determining the concentration of this compound in your unknown samples [3] [4].
The workflow below summarizes the logical relationship for developing and troubleshooting an this compound analysis method.
While the search results provide extensive information on optimizing fungal induction for general agarwood formation and resin production, they do not specifically mention This compound. The studies focus on broader quality indicators, such as the total content of sesquiterpenes (the class to which this compound belongs) and 2-(2-phenylethyl) chromones, or on overall resin yield measured by Ethanol-soluble Extractives (EEC%) [1] [2]. The strategies below are designed to maximize the overall production of these valuable compounds, which should create favorable conditions for this compound synthesis.
Fungal induction triggers a defense response in the Aquilaria tree. The diagram below illustrates this complex pathway, from fungal entry to the activation of genes responsible for producing valuable compounds.
Research points to integrated methods that combine chemical inducers with specific fungi as the most effective strategy. The following table summarizes a protocol optimized through factorial design, which achieved high-quality agarwood in a significantly shorter time than natural formation [2].
| Component | Recommended Type/Concentration | Function & Notes |
|---|---|---|
| Chemical Inducer | 1% Methyl Jasmonate (MeJA) | Core defense hormone signal. Mimics plant injury response, strongly upregulates sesquiterpene and chromone biosynthesis genes [2] [1]. |
| Chemical Inducer | 1% Formic Acid (FA) | Causes controlled chemical stress. Damages cells, preventing wound callusing and creating entry points for fungi [2]. |
| Biological Inducer | Botryosphaeria rhodina A13 (or Fusarium sp. A2) | Key fungal elicitor. Produces enzymes/elicitors that directly stimulate defense compound synthesis. A13 is a validated strain [2] [1]. |
| Physical Method | Drill holes (0.5 cm wide, 4-5 cm deep) | Creates entry port. Allows for direct injection of inducer mixture into the xylem [1]. |
| Induction Time | 8-9 months | Optimal harvest window. EEC% stabilizes at a high level; gene expression for sesquiterpenes peaks in this period [1]. |
Detailed Experimental Workflow:
The process of applying this optimized protocol is visualized in the following diagram.
Here are solutions to frequently encountered problems in fungal induction experiments.
| Problem | Possible Causes | Solutions & Recommendations |
|---|
| Low Resin Yield (EEC%) | Ineffective fungal strain; incorrect inducer concentration; insufficient induction time. | - Use validated strains like B. rhodina A13 or Fusarium sp. [1].
For researchers looking to further enhance production, consider these advanced concepts:
Understanding the compound is the first step. Here are the basic chemical properties of this compound from the NIST Chemistry WebBook [1] [2].
| Property | Value |
|---|---|
| CAS Registry Number | 1460-73-7 [1] [2] |
| Molecular Formula | C₁₅H₂₆O [1] [2] |
| Molecular Weight | 222.3663 g/mol [1] [2] |
| IUPAC Name | 2-((2R,5R,10R)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl)propan-2-ol [1] [2] |
Additional calculated physical properties are available from chemical databases, which can be useful for identification and purification protocols [3].
This compound is a sesquiterpene found in agarwood. The quality of the source agarwood directly impacts the composition and concentration of compounds researchers can extract. The Pharmacopoeia of the People's Republic of China (ChP) sets key standards for medicinal agarwood [4] [5] [6].
| Assessment Criteria | Standard Requirement | Purpose & Notes |
|---|---|---|
| Ethanol-Soluble Extractives (EEC%) | ≥ 10.0% [5] [6] | A key indicator of overall resin quality; higher EEC% generally indicates higher quality [5]. |
| Agarotetrol Content | ≥ 0.1% [6] | Specific assay for a 2-(2-phenylethyl) chromone compound. |
| HPLC Characteristic Chromatogram | Matches reference [6] | Used to identify 2-(2-phenylethyl) chromones. |
| TLC Identification | Positive for terpenoids [6] | General test for the presence of terpenoid compounds. |
The Chinese Pharmacopoeia 2025 Edition will come into effect on October 1, 2025. During the transition period, researchers should be aware that new marketing applications must comply with the new standards [4].
Modern research focuses on efficient, artificial induction of agarwood. The following diagram illustrates an integrated induction method that combines chemical and fungal elicitors to mimic natural formation and produce high-quality resin in a shorter time [5].
Diagram Title: Agarwood Induction & Non-Destructive Harvest Strategy
This workflow is based on a 2025 study that established a non-destructive harvesting strategy [5]. The research found that the induction process has two main stages:
Critically, the study found a correlation between the agarwood quality (EEC%) and the content of specific triterpenes in the leaves:
Based on the gathered information, here are some potential troubleshooting points and frequently asked questions that your technical support center could address.
Frequently Asked Questions
Q: What is the most critical quality indicator for medicinal agarwood according to the Chinese Pharmacopoeia?
Q: How can I determine the best time to harvest artificially induced agarwood without damaging the tree?
Troubleshooting Common Research Challenges
Challenge: Low yield of target compounds (e.g., sesquiterpenes like this compound) from induced agarwood.
Challenge: Ensuring compliance with international regulatory standards for research and drug development.
What is agarospirol? this compound is a sesquiterpenoid and one of the characteristic bioactive compounds found in agarwood (Aquilaria spp.) [1]. It is a key contributor to the valuable properties of agarwood.
Which chromatographic techniques are commonly used for this compound analysis? Research studies frequently employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the separation and identification of this compound and other sesquiterpenoids in complex agarwood extracts [2] [1] [3]. Size-Exclusion Chromatography (SEC) can also be highly effective for biomolecule separations [4].
Why is my agarwood sample not producing this compound peaks? The production of sesquiterpenes like this compound in Aquilaria trees is a defense response triggered by wounding or fungal infection [5]. If your induced sample shows low levels, the induction method or duration may be insufficient. Successful induction using specific fungal strains has been shown to produce this compound within several months [3].
The table below summarizes common issues, their potential causes, and recommended solutions, with a focus on separations relevant to compounds like this compound.
| Problem | Potential Causes | Troubleshooting Solutions |
|---|
| Peak Tailing [4] [6] | - Secondary interactions with stationary phase
This protocol is synthesized from methodologies used in recent research to induce agarwood and analyze its chemical composition, including this compound [2] [3].
Compare your quantitative results against established standards to assess the quality of the induced agarwood. Key benchmarks from the Chinese Pharmacopoeia and National Forestry Standard include [2] [3]:
The following diagram illustrates the key steps in the protocol, from sample induction to final analysis and quality verification.
MeJA is a crucial plant signaling molecule that triggers the defense response in Aquilaria trees, leading to the synthesis of valuable secondary metabolites like sesquiterpenes and chromones.
The following diagram illustrates this core signaling pathway that leads to sesquiterpene production.
Here are practical methodologies for applying MeJA in different experimental systems, from cell cultures to whole trees.
This method is ideal for controlled, small-scale studies of metabolite production [1].
This protocol uses plant tissues cultured in a laboratory setting [3].
For field production, MeJA is often part of a more complex "integrated induction method" [4] [5].
The table below summarizes key parameters from foundational studies.
| Application Method | Effective MeJA Concentration | Key Findings | Source |
|---|---|---|---|
| Cell Suspension Culture | 100 µM | Induced sesquiterpene accumulation; blocked by JA inhibitor NDGA. | [1] |
| In Vitro Shoot Culture | Low Concentration (Specific value not stated) | Induced agarwood compounds; high concentrations caused tissue necrosis. | [3] |
| Integrated Tree Induction | Used in combination with other inducers | Part of complex formulations (e.g., Agar-Bit) for whole-tree induction. | [5] |
Here are answers to common questions and solutions to typical problems researchers face.
| Question / Issue | Possible Cause & Solution |
|---|
| Low sesquiterpene yield in cell culture. | Cause: Suboptimal MeJA concentration or exposure time. Solution: Perform a time-course and dose-response experiment (e.g., 50, 100, 200 µM MeJA, harvesting at 1, 3, 5, 7 days). | | Tissue necrosis in shoot cultures. | Cause: MeJA concentration is too high. Solution: Titrate the MeJA dose to find a level that elicits metabolite production without causing significant damage. | | How can I non-destructively monitor induction in trees? | Solution: Research indicates that the levels of triterpenoids friedelin and epi-friedelinol in leaves are correlated with resin formation in the trunk. A rapid rise in friedelin after a plateau can signal the optimal harvesting time (8+ months post-induction) [4]. | | Inconsistent results in field trials. | Cause: Environmental factors (provenance, temperature, soil moisture) and tree-to-tree genetic variation. Solution: Standardize induction protocols and consider the genetic background of the cultivated trees [5]. | | How do I verify the JA pathway is working? | Solution: Measure the expression of JA pathway genes (e.g., LOX, AOS, AOC) and sesquiterpene synthase genes (e.g., ASS1-3) via qPCR. Expression should be upregulated within hours of MeJA treatment [2] [1]. |
To confirm the success of your MeJA treatment, use these standard analytical techniques:
Different induction techniques significantly impact the yield of valuable compounds like sesquiterpenes (the class containing agarospirol) and chromones. The table below compares methods and their outputs:
| Induction Method | Key Compounds Detected | Analysis Techniques | Reported Efficacy/Notes |
|---|---|---|---|
| Fungal Inoculation (Fusarium equiseti) [1] | Agarotetrol, Sesquiterpenes, 2-(2-phenylethyl) chromone | GC-MS, HPLC | Agarotetrol content reached 0.039% at 4 months, meeting national quality standards [1]. |
| Fire Drill + Brine Treatment [2] | Chromones, Sesquiterpenes, this compound | GC-MS, 16S/ITS Amplicon Sequencing | A moderate brine concentration (0.4 mmol) was most effective for essential oil production [2]. |
| Ring-barking [3] | Sesquiterpenes, Chromones, Resins | GC-MS, HPLC | Ethanol extract content increased from 12.9% (Day 50) to 19.1% (Day 135) [3]. |
This protocol, which successfully induced high-quality agarwood, can serve as a reference for ensuring proper sample preparation [1].
Step 1: Fungal Activation and Culture
Step 2: Tree Inoculation
Step 3: Sample Harvesting
The following workflow outlines key steps to diagnose sensitivity issues in your detection process.
Q1: What are the key quality markers for agarwood besides this compound? A1: Research and standards use several key markers to assess agarwood quality [1]:
Q2: How do different induction methods affect the metabolic profile of agarwood? A2: The induction method significantly influences the chemical profile [2]:
Q3: Why is my GC-MS/MS signal for sesquiterpenes weak or noisy? A3: Weak signals can stem from several areas. First, confirm the sample was properly induced and contains sufficient resin. Second, optimize the extraction protocol (e.g., using supercritical CO2 extraction for essential oils) [3]. Finally, ensure the mass spectrometer is properly calibrated and that the selected reaction monitoring (SRM) transitions are optimized for the target sesquiterpenes.
The protocols here are based on recent studies. For your work, consistently using authenticated chemical standards for this compound and related sesquiterpenes is crucial for accurate instrument calibration and quantification. You may also explore enriching the sample extract by fractionation to reduce matrix interference and improve sensitivity.
Having accurate baseline data is crucial for troubleshooting any analytical method. The table below summarizes key properties of this compound from chemical databases.
| Property | Value |
|---|---|
| CAS Number | 23811-08-7 (and 1460-73-7 for a stereoisomer) [1] [2] |
| Molecular Formula | C₁₅H₂₆O [1] [2] |
| Molecular Weight | 222.366 g/mol [1] [2] |
| Melting Point | 59-60°C (lit.) [2] |
| Boiling Point | 312.2 ± 11.0 °C (at 760 mmHg) [2] |
| Density | 1.0 ± 0.1 g/cm³ [2] |
| Flash Point | 114.6 ± 15.6 °C [2] |
| Log P (Partition Coefficient) | 4.67 (Predicts high lipophilicity) [2] |
While explicit protocols for this compound are scarce in the current literature, the techniques listed below are standard in the field for characterizing similar compounds and are mentioned in research on agarwood, the natural source of this compound.
Since direct information is limited, I propose a logical workflow to help you structure your guide. The diagram below outlines the key phases and decision points in the method transfer process.
Based on this workflow, here are potential issues and areas to investigate for your FAQs:
The following table summarizes the specific findings on this compound content from the search results:
| Aquilaria Species | This compound Content / Notes | Context of Identification | Source / Citation |
|---|---|---|---|
| Aquilaria agallocha (synonym for A. malaccensis) | 12.5% of the bulk agarwood oil [1] | Chemical analysis of agarwood oil. | [1] |
| Aquilaria sinensis | A major compound identified in the essential oil [2] | Oil extracted via Ultrasonic Hydrodistillation (UHD). | [2] |
| Aquilaria malaccensis | Detection confirmed after 3 months of artificial fungal infection [3] | Used as a marker to confirm successful agarwood formation. | [3] |
For the data presented above, here are the key methodological details:
The following diagram illustrates a generalized experimental workflow for the extraction, isolation, and identification of this compound from Aquilaria wood, based on the methodologies cited.
Given the scarcity of direct comparative data, you may need to investigate further to create a comprehensive guide. I suggest:
The following table summarizes the key pharmacological activities attributed to agarwood essential oil, as reported in the recent literature.
| Pharmacological Activity | Key Findings & Potential Mechanisms | Experimental Models & Protocols |
|---|
| Antidepressant & Neuroprotective | Reduces depression-like behaviors; inhibits NF-κB/IκB-α inflammatory pathway; activates BDNF/TrkB/CREB neuroprotective pathway [1]. | Model: LPS-induced inflammatory depression in mice [1]. Behavioral Tests: Open-field test (OFT), tail suspension test (TST), forced swimming test (FST) [1]. Molecular Analysis: Western Blot, ELISA to measure cytokines (IL-1β, IL-6, TNF-α) and pathway proteins [1]. | | Antimicrobial | Shows activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and some fungi (e.g., Candida albicans); less effective against Gram-negative bacteria [2] [3]. | Method: Disk diffusion/Kirby-Bauer test [2]. Analysis: Minimum Inhibitory Concentration (MIC) determination [2]. | | Anti-inflammatory | Inhibits inflammatory mediators (cytokines, prostaglandins) and enzymes (COX, LOX); modulates NF-κB and MAPK signaling pathways [2]. | In vitro assays: LPS-induced NO production in cell lines; superoxide anion generation tests [2]. | | Sedative / Sleep-Aid | Aromatherapy inhalation inhibits spontaneous activity; modulates neurotransmitter pathways involving serotonin (5-HT) and the balance of GABA and glutamate [4]. | Model: Insomnia-induced mice [4]. Analysis: Measurement of neurotransmitter levels in the brain via HPLC or GC-MS [4]. |
The antidepressant mechanism of agarwood essential oil, as revealed through these protocols, involves a multi-pathway process that can be visualized as follows:
The pharmacological effects of agarwood essential oil are attributed to its complex chemical composition, where agarospirol is one player among many.
The table below summarizes key chemical compounds used in agarwood quality assessment based on recent studies.
| Compound Name | Chemical Class | Role in Quality Assessment | Reported Levels (Induction Method) | Analytical Technique | Pharmacological Relevance |
|---|---|---|---|---|---|
| Agarospirol [1] [2] | Sesquiterpene (Agarospirane) | Characteristic fragrance compound; indicator of sesquiterpene diversity. | Identified as a major compound in quality samples [3]; Significantly correlated with Brunei agarwood (known for quality) [2]. | GC-MS [1], SPME/GC-TOFMS [2] | Contributes to anxiolytic effects [2]. |
| Agarotetrol [1] | Tetrahydrofuran | Key quality marker; quantitatively tracked over time. | 0.034% (2 months), 0.039% (4 months), 0.038% (6 months) post-inoculation. Significantly higher than controls (p<0.05) [1]. | Quantitative Analysis | Antibacterial, sedative, anti-asthmatic [1]. |
| 2-(2-Phenylethyl)chromone & Derivatives [1] [4] | Chromone | Critical for quality; total content is a key parameter. | 2.13% (combined content of 2-(2-phenylethyl)chromone & 2-[2-(4-methoxyphenyl)ethyl]chromone) [1]. | GC-MS [1], UHPLC-Q-Exactive Orbitrap-MS [4] | Potential for depression and hypnosis therapy [4]. |
| Ethanol Extractives [1] | Mixed Compounds | Indicator of total resin content. | 17.69% in induced agarwood (meets/exceeds National Standard of ≥10%) [1]. | Gravimetric Analysis | N/A - General quality parameter. |
Here are detailed methodologies for key experiments cited in the research.
This protocol is used to induce agarwood formation and track the accumulation of biomarkers like agarotetrol over time.
This methodology is used for comprehensive characterization of chemical constituents in agarwood, including sesquiterpenes and chromones.
This approach links the volatile profile of agarwood, including sesquiterpenoids like this compound, to geographical origin and potential anxiolytic quality.
The following diagram illustrates the logical workflow of artificial induction and the subsequent role of biomarkers in quality validation.
While biomarkers like this compound are crucial, their application faces challenges. A primary issue is the lack of standardization in induction methods and quality assessment protocols, leading to inconsistent results [5] [6]. Furthermore, the precise molecular and biochemical pathways controlling the biosynthesis of these key compounds remain incompletely understood [6].
Future research should focus on:
The core bioactivity of agarwood is primarily attributed to two major classes of compounds: 2-(2-phenylethyl)chromones (PECs) and sesquiterpenes (which include agarospirol). Their abundance varies significantly between different types of agarwood, which influences their therapeutic potential [1] [2].
The table below summarizes their fundamental characteristics:
| Characteristic | 2-(2-Phenylethyl)chromones (PECs) | Sesquiterpenes (e.g., this compound) |
|---|---|---|
| Chemical Class | Oxygen-containing heterocycles with a benzoannelated γ-pyrone moiety [3]. | A class of terpenoids based on three isoprene units (C15). This compound is a specific sesquiterpene alcohol [1] [2]. |
| Structural Diversity | Very high; classified into Flindersia (FDC), Oxidoagarochromone (OAC), and Agarotetrol (ATC) types, with varying substituents [4]. | High diversity; includes guaianes, eudesmanes, eremophilanes, and agarofurans [2]. |
| Relative Abundance in Chi-Nan Agarwood | Higher levels, particularly the key compounds PEC and 2-[2-(4'-methoxyphenyl)ethyl]chromone [1] [2]. | Lower relative abundance compared to chromones [1]. |
| Relative Abundance in Ordinary Agarwood | Lower relative content [2]. | Richer in sesquiterpenes and other small aromatic molecules [1]. |
The following table consolidates key experimental findings and bioactivities from recent studies. The data is summarized for quick comparison, with detailed experimental protocols provided in the subsequent section.
| Bioactivity / Parameter | 2-(2-Phenylethyl)chromones (PECs) | Sesquiterpenes (e.g., this compound) |
|---|---|---|
| Antioxidant Activity (IC₅₀, DPPH assay) | Induced agarwood extract (rich in chromones): 0.1873 mg/mL [5]. | Not specifically quantified for this compound alone, but contributes to overall activity of sesquiterpene-rich extracts. |
| Anti-acetylcholinesterase (AChE) Activity (IC₅₀) | Induced agarwood extract: 0.0493 mg/mL [5]. Specific PECs show AChE inhibition [4]. | Not specifically quantified for this compound alone. |
| Anti-α-glucosidase Activity (IC₅₀) | Induced agarwood extract: 0.2119 mg/mL [5]. | Not specifically quantified for this compound alone. |
| Neuroprotective & Sleep-Aid Mechanism | Predominantly influences neurotransmitter pathways, particularly involving serotonin (5-HT) and GABA [1]. | Associated with mediating hormonal regulation and contributing to sedative effects [1]. |
| Anti-inflammatory Activity | Multiple PECs exhibit significant anti-inflammatory properties [4]. | Not the primary focus of recent studies compared to chromones. |
| Cytotoxic / Antitumor Activity | Active against various cell lines (e.g., HepG2, A549); some act via PPARγ partial agonism [4]. | Not the primary focus of recent studies compared to chromones. |
For reproducibility, here are the methodologies commonly used in the cited studies to generate the bioactivity data.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis [1] [2]
2. 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay [5]
3. Acetylcholinesterase (AChE) Inhibition Assay [5]
Network pharmacology and molecular docking studies reveal that agarwood's bioactivity, particularly in improving sleep, is mediated through multiple targets. Interestingly, chromones and sesquiterpenes appear to modulate distinct but complementary pathways [1].
This mechanistic separation suggests that the choice between Chi-Nan and ordinary agarwood could depend on the desired therapeutic approach.
Based on the comparative data, here are key considerations for professionals:
The scent profile and chemical composition of agarwood oils, including agarospirol content, are influenced by the tree species, geographical origin, and processing methods [1] [2].
The table below summarizes the key factors that contribute to regional differences in agarwood oil characteristics.
| Factor | Description of Influence on Oil | Regional Examples & Outcomes |
|---|---|---|
| Tree Species | Different Aquilaria and Gyrinops species have varying genetic predispositions to produce specific compounds [1] [3]. | Aquilaria malaccensis (Southeast Asia) is a primary source of premium agarwood [1]. |
| Geographical Origin | Climate, soil, and local microbial ecosystems affect the resin composition [1]. | Indonesian oils from Kalimantan are often "top note" rich, while Sumatra and Eastern Indonesian oils are "resinous rich" and deeper [2]. |
| Distillation & Processing | Post-harvest techniques significantly alter the final aroma profile and chemical makeup [4] [2]. | Soaking wood before distillation (common in India/Indochina) can produce "fecal" or "fermented fruity" notes; hydro/steam distillation aims for a true-to-chip scent [2]. |
This compound is consistently identified as a key component in oils from various origins. For instance, it has been found in oils from Indonesia and in studies focusing on the Chinese species Aquilaria sinensis [5] [4]. The variation lies not just in the presence of this compound, but in its relative concentration within the complex mixture of other sesquiterpenes and chromones, which creates the distinct regional scent profiles [3] [2].
To objectively compare this compound and other compounds in regional oils, researchers use a combination of analytical chemistry and biological activity assays. The workflow below outlines the key stages of this process.
The following table provides details on the key experimental methods used in the chemical and pharmacological analysis.
| Method Category | Specific Technique | Protocol Summary & Application |
|---|---|---|
| Chemical Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Used to separate and identify volatile compounds like sesquiterpenes (e.g., this compound) and chromones in agarwood oil. The relative percentage of each compound is calculated from the total ion chromatogram [6] [7] [4]. |
| Ultraviolet-Visible Spectrophotometry (UV-Vis) | Employed to determine the total content of specific compound classes, such as chromones, by measuring the absorbance of prepared samples at defined wavelengths [7]. | |
| Pharmacological Screening | Antioxidant Assays (DPPH & ABTS+) | Measures the free radical scavenging ability of an oil sample. The IC₅₀ value (concentration needed to scavenge 50% of radicals) is calculated, with a lower IC₅₀ indicating higher antioxidant activity [7]. |
| Anti-inflammatory Assays (Cell-based) | Involves treating immune cells (e.g., RAW264.7 macrophages) with oil samples and an inflammatory trigger like LPS. Inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (IL-6, TNF-α) is measured via Griess assay and qPCR, respectively [5]. |
Given the current lack of direct comparative data, here are practical steps you can take to build a more complete understanding:
| Technique | Target Analytes / Basis for Authentication | Key Experimental Findings & Data | Advantages & Limitations |
|---|
| Liquid Extraction Surface Analysis Mass Spectrometry (LESA-MS) [1] | Characteristic chromones (e.g., m/z 319.1), sesquiterpenes (e.g., agarospirol). | - Directly identified a key marker at m/z 319.1 (a 2-(2-phenylethyl)chromone) [1].
For researchers looking to implement these methods, here is a deeper dive into two key protocols from the literature.
1. Protocol for LESA-MS Analysis [1] This method is designed for rapid, high-throughput screening of raw agarwood chips.
2. Protocol for Raman Spectroscopy with Chemometrics [2] This method is ideal for analyzing agarwood essential oils (AEOs) quickly.
The following diagram illustrates a logical workflow for authenticating agarwood and assessing its quality, integrating the techniques discussed.
A 2025 study published in BMC Plant Biology used gas chromatography-mass spectrometry (GC-MS) to analyze agarwood metabolites, including sesquiterpenes like agarospirol [1]. The table below summarizes the core methodology:
| Aspect | Protocol Description |
|---|---|
| Analytical Instrument | Gas Chromatography-Mass Spectrometry (GC-MS) [1] |
| Sample Origin | Aquilaria sinensis wood samples induced via fire-drill and brine treatments [1] |
| Target Analytes | Differential metabolites, including key fragrant sesquiterpenes and chromones [1]. This compound was specifically mentioned as a key analyte [1]. |
| Data Availability | The method was used for profiling, but specific cross-validation data (e.g., precision, accuracy) for this compound quantification was not provided in the article [1]. |
This research highlights the role of endophytic microorganisms in agarwood formation. The relationship between the treatment, endophyte colonization, and metabolite production can be visualized in the following workflow.
| Aspect | Chi-Nan Germplasm | Ordinary A. sinensis | Supporting Experimental Data & Methodology |
|---|---|---|---|
| Sesquiterpene Diversity | Higher. Produces a wider variety of sesquiterpenoids [1]. | Lower. Fewer types of sesquiterpenoids detected [1]. | Methodology: Branches were wounded and sampled. Analysis: GC-MS identified 6 sesquiterpenes in ordinary germplasm vs. 11 in Chi-Nan, including additional compounds like β-guaiene and δ-selinene [1]. |
| Sesquiterpene Abundance | Higher overall sesquiterpene content [1] [2]. | Lower overall sesquiterpene content [1] [2]. | Methodology: Comparative analysis of wounded stems. Analysis: Relative amounts of detected sesquiterpenoids were higher in Chi-Nan germplasm [1]. |
| Chromone Content | Significantly higher levels of 2-(2-phenylethyl) chromones (PECs), another key agarwood compound [2]. | Lower levels of PECs [2]. | Methodology: Acetone extracts of wounded stems were analyzed. Analysis: GC-MS and multivariate analysis showed higher relative content of key chromones in Chi-Nan [2]. |
| Genetic Response | Stronger and faster induction of defense-related and sesquiterpene biosynthesis genes (e.g., AsSS15) [1] [2] [3]. | Slower and weaker genetic response to wounding [1] [2]. | Methodology: Transcriptome sequencing (RNA-seq) of stems at different time points after wounding. Analysis: More DEGs were involved in sesquiterpene and PEC biosynthesis in Chi-Nan, and they showed higher upregulation [1] [2]. |
| Key Synthase Activity | Higher expression of sesquiterpene synthase genes. The AsSS15 gene is functional and produces nerolidol [3]. | Lower expression of sesquiterpene synthase genes [3]. | Methodology: Gene cloning, prokaryotic expression, and in vitro enzymatic assays. Analysis: The AsSS15 recombinant protein catalyzed FPP to generate nerolidol, confirming its function [3]. |
The superior performance of Chi-Nan germplasm is driven by a more robust activation of its defense mechanisms and biosynthetic pathways in response to wounding. The following diagram summarizes the key molecular events leading to sesquiterpene (like agarospirol) and chromone production.
Pathway Key Insights: